Product packaging for 5-Cyclobutyl-1,3-oxazol-2-amine(Cat. No.:CAS No. 899421-56-8)

5-Cyclobutyl-1,3-oxazol-2-amine

Cat. No.: B3388947
CAS No.: 899421-56-8
M. Wt: 138.17 g/mol
InChI Key: YBSCFSNWVUODEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Cyclobutyl-1,3-oxazol-2-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 138.079312947 g/mol and the complexity rating of the compound is 125. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B3388947 5-Cyclobutyl-1,3-oxazol-2-amine CAS No. 899421-56-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclobutyl-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-9-4-6(10-7)5-2-1-3-5/h4-5H,1-3H2,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSCFSNWVUODEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CN=C(O2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10699560
Record name 5-Cyclobutyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899421-56-8
Record name 5-Cyclobutyl-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10699560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 5-cyclobutyl-1,3-oxazol-2-amine, a molecule of interest in medicinal chemistry and drug discovery. The proposed synthesis is a two-step process commencing from the readily available starting material, cyclobutyl methyl ketone. The pathway involves an initial α-bromination of the ketone followed by a cyclization reaction with urea to construct the desired 2-aminooxazole heterocyclic core.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through the following two-step sequence:

  • Step 1: α-Bromination of Cyclobutyl Methyl Ketone The synthesis begins with the selective bromination of cyclobutyl methyl ketone at the α-position to yield 1-bromo-1-cyclobutylethanone. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent, often with a radical initiator or under acidic conditions to facilitate the reaction.

  • Step 2: Cyclization with Urea to form this compound The resulting α-bromoketone is then reacted with urea in a condensation-cyclization reaction. This step forms the core 1,3-oxazol-2-amine ring structure, furnishing the target molecule, this compound.

The overall synthetic transformation is depicted in the workflow diagram below.

Synthesis_Workflow Start Cyclobutyl Methyl Ketone Intermediate 1-Bromo-1-cyclobutylethanone Start->Intermediate NBS, p-TsOH (cat.) Solvent (e.g., CCl4 or CH3CN) Heat or hv Product This compound Intermediate->Product Urea Solvent (e.g., Ethanol) Heat

Figure 1: Overall workflow for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound.

Step 1: Synthesis of 1-Bromo-1-cyclobutylethanone

Objective: To synthesize 1-bromo-1-cyclobutylethanone via the α-bromination of cyclobutyl methyl ketone.

Materials:

  • Cyclobutyl methyl ketone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Saturated aqueous sodium sulfite solution (Na₂SO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclobutyl methyl ketone (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq).

  • Add a suitable solvent such as carbon tetrachloride or acetonitrile.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material. Alternatively, the reaction can be initiated by UV irradiation at room temperature.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated aqueous sodium sulfite solution, saturated aqueous sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-bromo-1-cyclobutylethanone.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Expected Yield: 70-85%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.25 (s, 2H, -CH₂Br), 3.00-2.85 (m, 1H, -CH-), 2.40-2.10 (m, 4H, -CH₂-), 2.00-1.80 (m, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 202.0 (C=O), 45.0 (-CH-), 35.0 (-CH₂Br), 25.0 (-CH₂-), 18.0 (-CH₂-).

  • MS (EI): m/z (%) = 177/179 ([M]⁺, Br isotope pattern).

Step 2: Synthesis of this compound

Objective: To synthesize this compound from 1-bromo-1-cyclobutylethanone and urea.

Materials:

  • 1-Bromo-1-cyclobutylethanone (1.0 eq)

  • Urea (1.5 - 2.0 eq)

  • Ethanol (EtOH) or Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) (optional, as a base)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 1-bromo-1-cyclobutylethanone (1.0 eq) and urea (1.5 - 2.0 eq) in a suitable solvent such as ethanol or DMF.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by TLC. An optional inorganic base like sodium bicarbonate or potassium carbonate can be added to neutralize the HBr formed during the reaction.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to give the crude product.

  • The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Expected Yield: 50-70%

Characterization Data (Hypothetical):

  • ¹H NMR (CDCl₃, 400 MHz): δ 6.50 (s, 1H, oxazole-H), 4.80 (br s, 2H, -NH₂), 3.20-3.05 (m, 1H, -CH-), 2.40-2.15 (m, 4H, -CH₂-), 2.05-1.85 (m, 2H, -CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158.0 (C2-NH₂), 145.0 (C5), 120.0 (C4), 35.0 (-CH-), 28.0 (-CH₂-), 18.5 (-CH₂-).

  • MS (ESI): m/z = 141.1 ([M+H]⁺).

Data Presentation

Table 1: Summary of Reagents and Expected Yields

StepStarting MaterialKey ReagentsProductExpected Yield (%)
1Cyclobutyl methyl ketoneN-Bromosuccinimide (NBS), p-TsOH1-Bromo-1-cyclobutylethanone70 - 85
21-Bromo-1-cyclobutylethanoneUreaThis compound50 - 70

Logical Relationship Diagram

The following diagram illustrates the logical progression from the starting material to the final product, highlighting the key transformation in each step.

Logical_Progression cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Start Cyclobutyl Methyl Ketone C₆H₁₀O Intermediate 1-Bromo-1-cyclobutylethanone C₆H₉BrO Start->Intermediate α-Bromination Product This compound C₇H₁₀N₂O Intermediate->Product Cyclization

Figure 2: Logical progression of the synthesis.

This guide provides a comprehensive overview of a practical and efficient synthesis pathway for this compound. The described protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals used and to perform the synthesis in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization of 5-Cyclobutyl-1,3-oxazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Cyclobutyl-1,3-oxazol-2-amine. Due to the limited availability of experimental data in public databases and literature, this guide combines predicted spectroscopic data with established methodologies for the characterization of related 2-aminooxazole compounds. This document aims to serve as a valuable resource for researchers involved in the synthesis, analysis, and application of this and similar chemical entities.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a cyclobutane ring attached to the 5-position of a 1,3-oxazol-2-amine core. The presence of the 2-amino group and the oxazole ring imparts specific chemical properties that are of interest in medicinal chemistry and drug discovery.

Molecular Formula: C₇H₁₀N₂O Molecular Weight: 138.17 g/mol CAS Number: 899421-56-8

Figure 1: Chemical structure of this compound.

Spectroscopic Data

The following sections present the predicted and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~6.5 - 7.0s1HOxazole H-4
~4.5 - 5.0br s2H-NH₂
~3.0 - 3.5p1HCyclobutane CH
~1.8 - 2.4m6HCyclobutane CH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~160 - 165C2 (C-NH₂)
~145 - 150C5
~115 - 120C4
~30 - 35Cyclobutane CH
~15 - 20Cyclobutane CH₂
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation pattern will likely be influenced by the 2-amino group, which can direct cleavage of the oxazole ring.

Table 3: Expected Mass Spectrometry Data

m/zInterpretation
138[M]⁺ (Molecular Ion)
110[M - C₂H₄]⁺ (Loss of ethylene from cyclobutane)
96[M - C₃H₆]⁺ (Loss of propene from cyclobutane)
83Fragmentation of the oxazole ring
55Cyclobutyl cation
Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Typical Infrared Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
3300 - 3500Medium, Sharp (doublet)N-H stretch (primary amine)
2850 - 3000MediumC-H stretch (aliphatic)
1640 - 1680StrongC=N stretch (oxazole ring)
1580 - 1620MediumN-H bend (primary amine)
1050 - 1150StrongC-O-C stretch (oxazole ring)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

Mass Spectrometry

Sample Preparation:

  • Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

  • Method: Electrospray ionization (ESI) is a suitable method for this compound.

  • Analysis: Perform the analysis in positive ion mode to observe the [M+H]⁺ ion. Acquire data over a mass range that includes the expected molecular weight.

Infrared (IR) Spectroscopy

Sample Preparation and Data Acquisition (ATR-FTIR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.

Synthetic and Analytical Workflow

The synthesis and characterization of this compound would typically follow a logical progression of steps.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Characterization start Starting Materials (e.g., Cyclobutylacetaldehyde, Cyanamide) reaction Cyclization Reaction start->reaction workup Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry product->ms ir Infrared Spectroscopy product->ir data Data Analysis and Structure Confirmation nmr->data ms->data ir->data

Figure 2: Proposed synthesis and spectroscopic characterization workflow.

A plausible synthetic route involves the cyclization of a suitable precursor, such as a derivative of cyclobutylacetaldehyde, with cyanamide. The crude product would then be purified and subjected to a battery of spectroscopic techniques to confirm its identity and purity.

G cluster_logical Logical Flow of Spectroscopic Analysis sample Purified Sample nmr NMR (Connectivity, Proton/Carbon Environment) sample->nmr ms MS (Molecular Weight, Fragmentation) sample->ms ir IR (Functional Groups) sample->ir structure Structure Elucidation nmr->structure ms->structure ir->structure

Figure 3: Logical relationship of spectroscopic techniques for structure elucidation.

Each spectroscopic technique provides complementary information. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. Mass spectrometry confirms the molecular weight and provides clues about the molecule's stability and fragmentation pathways. Infrared spectroscopy identifies the key functional groups present in the molecule. Together, these methods provide a comprehensive characterization of the chemical structure.

5-Cyclobutyl-1,3-oxazol-2-amine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 5-Cyclobutyl-1,3-oxazol-2-amine: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific molecule, this guide combines predicted properties with established knowledge of the 2-aminooxazole scaffold to offer a thorough profile for research and development purposes.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₁₀N₂O-
Molecular Weight 138.17 g/mol -
CAS Number 899421-56-8--INVALID-LINK--
Predicted LogP 1.1 - 1.5PubChem, ChemSpider
Predicted Water Solubility Moderately solubleInferred from LogP and scaffold data
Predicted pKa (most basic) 4.5 - 5.5 (Amine)ACD/Labs, ChemAxon
Predicted Boiling Point ~250-300 °CACD/Labs, ChemAxon
Predicted Melting Point Not available-

Note: The predicted values are generated by computational algorithms and should be used as estimations. Experimental verification is recommended.

The 2-aminooxazole core generally imparts a degree of polarity and potential for hydrogen bonding, which influences solubility. The replacement of a sulfur atom in the analogous 2-aminothiazole with an oxygen atom in the 2-aminooxazole scaffold typically leads to increased hydrophilicity and water solubility.[1][2]

Reactivity Profile

The reactivity of this compound is primarily dictated by the 2-aminooxazole heterocyclic system. This scaffold presents several sites for chemical modification, making it a versatile building block in organic synthesis.

Reactivity of the 2-Amino Group

The primary amine group at the 2-position is a key reactive site. It can readily undergo a variety of common amine reactions:

  • Protonation: The amino group is basic and can be protonated to form ammonium salts.

  • Acylation: It can be acylated with acid chlorides or anhydrides to form amides.

  • Alkylation: The amine can be alkylated with alkyl halides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates yields urea or thiourea derivatives, respectively. This reactivity is exemplified in the synthesis of antimycobacterial agents.

Reactivity of the Oxazole Ring

The oxazole ring itself can participate in several types of reactions:

  • Electrophilic Substitution: While the oxazole ring is considered electron-rich, electrophilic substitution is not as facile as in more aromatic systems. The position of substitution is influenced by the existing substituents.

  • Ring-Opening Reactions: Under certain conditions, the oxazole ring can undergo cleavage, providing pathways to other heterocyclic systems or acyclic compounds.

  • Metal-Catalyzed Cross-Coupling: The C-H bonds of the oxazole ring can be functionalized via transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of various substituents.

Influence of the Cyclobutyl Group

The cyclobutyl group at the 5-position is largely considered a stable, lipophilic moiety. Its primary influence on reactivity is steric. It may hinder reactions at the adjacent C4 position of the oxazole ring. The cyclobutyl moiety is an increasingly utilized fragment in drug design due to its unique three-dimensional structure.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not published in a readily accessible source, its synthesis can be inferred from established methods for preparing 5-substituted-2-aminooxazoles. A general and plausible synthetic route is outlined below.

General Synthesis of 5-Alkyl-1,3-oxazol-2-amines

A common method for the synthesis of the 2-aminooxazole core involves the condensation of an α-haloketone with urea or a urea equivalent.

Workflow for the Proposed Synthesis of this compound

G A 1-Cyclobutylethanone B α-Halogenation (e.g., with NBS or Br2) A->B Step 1 C 2-Bromo-1-cyclobutylethanone B->C Intermediate D Condensation with Urea (or Cyanamide) C->D Step 2 E This compound D->E Final Product G A 2-Aminooxazole Scaffold B Antimicrobial Activity A->B C Anticancer Activity A->C D Kinase Inhibition A->D E Antitubercular Activity A->E

References

The Structure-Activity Relationship of 5-Cyclobutyl-1,3-oxazol-2-amine Analogs: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The 5-cyclobutyl-1,3-oxazol-2-amine scaffold has emerged as a promising starting point for the development of novel therapeutic agents, particularly in the realm of infectious diseases. This technical guide delves into the structure-activity relationships (SAR) of a series of analogs derived from this core, with a specific focus on their antimycobacterial properties. By systematically modifying the parent structure and evaluating the corresponding changes in biological activity, researchers have identified key chemical features that govern efficacy and selectivity. This document provides a comprehensive summary of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the synthetic workflow to aid researchers and drug development professionals in this area.

Quantitative Structure-Activity Relationship Data

The antimycobacterial activity of a series of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea analogs has been systematically evaluated. The key findings are summarized in the table below, presenting the in vitro minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv (MTB) and a multidrug-resistant clinical isolate (MDR-TB), as well as cytotoxicity data against Vero cells and the corresponding selectivity index (SI).

CompoundSubstitution (R)MIC (µM) vs. MTB H37RvMIC (µM) vs. MDR-TBIC50 (µM) vs. Vero CellsSelectivity Index (SI = IC50/MIC)
1 Phenyl1.121.12>183>163
2 2'-Methylphenyl0.520.52>183>351
3 3'-Methylphenyl0.480.48>183>381
4 4'-Methylphenyl0.450.45>183>406
5 2'-Chlorophenyl0.280.28>183>653
6 3'-Chlorophenyl0.310.31>183>590
7 4'-Chlorophenyl0.180.18>183>1016
8 2'-Trifluoromethylphenyl0.140.14>183>1307
9 3'-Trifluoromethylphenyl0.210.21>183>871
10 4'-Trifluoromethylphenyl0.160.16>183>1143
11 2'-Nitrophenyl1.251.2562.550
12 3'-Nitrophenyl0.890.89>183>205
13 4'-Nitrophenyl0.620.6262.5100
14 2'-Pyridyl0.780.78>183>234
15 2'-Methyl-5'-pyridyl0.550.55>183>332
Isoniazid -0.3511.2--
Rifampicin -0.092.8--

Data sourced from a study on novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds.[1][2][3]

SAR Summary:

  • The substitution on the phenyl/pyridyl ring plays a crucial role in the antimycobacterial activity.

  • Electron-withdrawing groups, such as trifluoromethyl and chloro, at the 2' and 4' positions of the phenyl ring tend to enhance the activity.

  • Compound 8 , with a 2'-trifluoromethylphenyl substitution, emerged as the most potent analog, exhibiting an MIC of 0.14 µM against both MTB and MDR-TB.[1][2][3] This compound was 2.5 and 80 times more active than isoniazid against MTB and MDR-TB, respectively.[1][2][3]

  • Nitro-substituted compounds (11 and 13 ) showed some toxicity to Vero cells at higher concentrations.[2]

  • The high selectivity index of the most active compounds, particularly compound 8 (>1307), indicates a favorable safety profile.[1][2][3]

Experimental Protocols

This section details the methodologies employed in the synthesis and biological evaluation of the this compound analogs.

General Synthesis of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea Analogs

The synthesis of the target compounds was achieved through a two-step process starting from 5-cyclobutyloxazol-2-amine.[1][3]

  • Activation of the Amine: 5-Cyclobutyloxazol-2-amine is reacted with 1,1'-thiocarbonyldiimidazole. This reaction forms a reactive intermediate.

  • Coupling with Anilines/Aminopyridines: The activated intermediate is then reacted with various substituted anilines or aminopyridines to yield the final 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea compounds.[1][3]

G A 5-Cyclobutyloxazol-2-amine C Reactive Intermediate A->C B 1,1'-Thiocarbonyldiimidazole B->C E 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3- (sub)phenyl/pyridylthiourea Analogs C->E D Substituted Anilines or 2-Amino Pyridines D->E

General synthetic workflow for the preparation of the thiourea analogs.

In Vitro Antimycobacterial Activity Assay (Agar Dilution Method)

The in vitro antimycobacterial activity of the synthesized compounds against Mycobacterium tuberculosis H37Rv (MTB) and a clinical isolate of multidrug-resistant M. tuberculosis (MDR-TB) was determined using the agar dilution method.[2][3]

  • Preparation of Drug Solutions: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Agar Plates: Serial dilutions of the drug solutions are incorporated into molten Middlebrook 7H11 agar supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculation: The agar plates are inoculated with a standardized suspension of the mycobacterial strains.

  • Incubation: The plates are incubated at 37°C for 3-4 weeks.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the mycobacteria on the agar surface.

G A Prepare Drug Solutions B Incorporate into Molten Middlebrook 7H11 Agar A->B C Inoculate with Mycobacterial Suspension B->C D Incubate at 37°C C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Workflow for the in vitro antimycobacterial activity assay.

In Vivo Efficacy in a Mouse Model

The in vivo antimycobacterial activity of promising compounds was evaluated in a murine model of tuberculosis.[1][3]

  • Infection: Female mice are infected intravenously with a standardized inoculum of M. tuberculosis H37Rv.

  • Treatment: After a pre-determined period to allow for the establishment of infection, treatment with the test compound (e.g., compound 8 ) and a standard drug (e.g., isoniazid) is initiated. The compounds are typically administered orally or via an appropriate route for a specified duration.

  • Evaluation of Mycobacterial Load: At the end of the treatment period, the mice are euthanized, and the lungs and spleens are harvested.

  • CFU Enumeration: The organs are homogenized, and serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated, and the number of colony-forming units (CFU) is determined.

  • Data Analysis: The efficacy of the treatment is assessed by comparing the log10 CFU reductions in the organs of treated mice to those of untreated controls. For instance, compound 8 demonstrated a 2.8 and 3.94 log10 reduction in mycobacterial load in the lung and spleen tissues, respectively.[1][3]

Cytotoxicity Assay

The cytotoxicity of the compounds was assessed against a mammalian cell line (e.g., Vero cells) to determine their selectivity.[1][2]

  • Cell Culture: Vero cells are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are exposed to various concentrations of the test compounds and incubated for a specified period.

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, which correlates with the number of viable cells.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Conclusion

The this compound core serves as a valuable template for the design of potent antimycobacterial agents. The structure-activity relationship studies on the 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(substituted)phenyl/pyridylthiourea series have successfully identified analogs with significant activity against both drug-susceptible and multidrug-resistant strains of M. tuberculosis, coupled with a favorable safety profile. The detailed experimental protocols provided herein offer a practical guide for researchers aiming to further explore and optimize this promising class of compounds. Future work could focus on elucidating the precise mechanism of action and further refining the pharmacokinetic properties of these analogs to advance them as potential clinical candidates.

References

In Silico Modeling of 5-Cyclobutyl-1,3-oxazol-2-amine Binding to a Putative Mycobacterial Target: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for the in silico modeling of 5-Cyclobutyl-1,3-oxazol-2-amine, a novel scaffold with demonstrated antimycobacterial potential. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-tuberculosis therapeutics. We will explore the binding of this compound to a putative target, UDP-galactopyranose mutase (UGM) of Mycobacterium tuberculosis, through detailed computational methodologies and outline experimental protocols for validation.

Introduction

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutics to combat drug-resistant strains. The this compound core has emerged as a promising starting point for the development of new antimycobacterial agents. Derivatives of this scaffold have shown potent activity against Mycobacterium tuberculosis.[1][2] One such derivative, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea, exhibited a minimum inhibitory concentration (MIC) of 0.14 µM against M. tuberculosis H37Rv.[1]

This guide focuses on the in silico investigation of the parent compound, this compound, to elucidate its potential binding mechanism. We have selected UDP-galactopyranose mutase (UGM) as a putative target. UGM is an essential enzyme for the biosynthesis of the mycobacterial cell wall and is absent in humans, making it an attractive and validated drug target.

Putative Target: UDP-Galactopyranose Mutase (UGM)

UGM (EC 5.4.99.9) catalyzes the reversible conversion of UDP-galactopyranose (UDP-Galp) to UDP-galactofuranose (UDP-Galf). The latter is a crucial precursor for the biosynthesis of galactan, a major component of the Mycobacterium tuberculosis cell wall. The essentiality of UGM for mycobacterial growth and its absence in mammals make it a prime target for novel anti-TB drug discovery.

In Silico Modeling Workflow

The following workflow outlines the computational approach to investigate the binding of this compound to M. tuberculosis UGM.

In_Silico_Workflow A Target Preparation (PDB: 4RPJ) C Molecular Docking (Prediction of Binding Pose) A->C B Ligand Preparation (this compound) B->C D Selection of Best Pose (Based on Scoring Function and Clustering) C->D E Molecular Dynamics Simulation (Assessment of Complex Stability) D->E F Binding Free Energy Calculation (MM/PBSA or MM/GBSA) E->F G Analysis of Interactions (Hydrogen Bonds, Hydrophobic Interactions) E->G H Experimental Validation (SPR, ITC) F->H G->H

Figure 1: In Silico Modeling Workflow.

Quantitative Data Summary

The following table summarizes the in vitro activity of a derivative of this compound against Mycobacterium tuberculosis.

CompoundTarget OrganismAssayResult (MIC)Reference
1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthioureaMycobacterium tuberculosis H37RvMicroplate Alamar Blue Assay0.14 µM[1]
1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthioureaMultidrug-resistant M. tuberculosisMicroplate Alamar Blue Assay< 1 µM[1]

Experimental Protocols

Molecular Docking Protocol
  • Target Preparation:

    • The crystal structure of M. tuberculosis UGM in complex with UDP-galactopyranose (PDB ID: 4RPJ) will be used.

    • The protein structure will be prepared by removing water molecules and any co-crystallized ligands.

    • Polar hydrogens will be added, and Kollman charges will be assigned to the protein atoms.

    • The grid box for docking will be centered on the active site of the enzyme.

  • Ligand Preparation:

    • The 3D structure of this compound will be generated and energy-minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges will be computed for the ligand atoms.

    • The rotatable bonds in the ligand will be defined.

  • Docking Simulation:

    • Molecular docking will be performed using AutoDock Vina.

    • The Lamarckian genetic algorithm will be employed for the conformational search.

    • A set number of docking runs (e.g., 100) will be performed to ensure thorough sampling of the conformational space.

  • Analysis of Results:

    • The resulting docking poses will be clustered based on their root-mean-square deviation (RMSD).

    • The pose with the lowest binding energy from the most populated cluster will be selected as the most probable binding mode.

    • The interactions between the ligand and the protein (hydrogen bonds, hydrophobic interactions) will be analyzed.

Molecular Dynamics Simulation Protocol
  • System Preparation:

    • The selected protein-ligand complex from the docking study will be used as the starting structure.

    • The complex will be solvated in a cubic box of water molecules (e.g., TIP3P model).

    • Counter-ions will be added to neutralize the system.

    • The system will be parameterized using a suitable force field (e.g., AMBER for the protein and GAFF for the ligand).

  • Simulation Protocol:

    • The system will be subjected to energy minimization to remove any steric clashes.

    • The system will be gradually heated to the desired temperature (e.g., 300 K) under NVT ensemble (constant number of particles, volume, and temperature).

    • The system will be equilibrated at the desired temperature and pressure (e.g., 1 atm) under NPT ensemble (constant number of particles, pressure, and temperature).

    • A production run of at least 100 nanoseconds will be performed to collect trajectory data.

  • Analysis of Trajectories:

    • The stability of the protein-ligand complex will be assessed by analyzing the RMSD of the protein backbone and the ligand over time.

    • The flexibility of the protein residues will be analyzed using root-mean-square fluctuation (RMSF).

    • The binding free energy will be calculated using methods like MM/PBSA or MM/GBSA.

    • Key intermolecular interactions that persist throughout the simulation will be identified.

Experimental Validation Protocols
  • Immobilization of UGM: Recombinant M. tuberculosis UGM will be immobilized on a sensor chip (e.g., CM5) using standard amine coupling chemistry.

  • Binding Analysis: A series of concentrations of this compound will be injected over the sensor surface. The binding will be monitored in real-time by detecting changes in the refractive index.

  • Data Analysis: The sensorgrams will be fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Sample Preparation: Purified recombinant M. tuberculosis UGM will be placed in the sample cell, and a solution of this compound will be loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration: The ligand will be titrated into the protein solution in a series of small injections. The heat change associated with each injection will be measured.

  • Data Analysis: The integrated heat data will be plotted against the molar ratio of ligand to protein. The resulting isotherm will be fitted to a suitable binding model to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry of binding (n).

Signaling Pathway

While this compound is being investigated as a direct inhibitor of a metabolic enzyme, it is important to understand the broader context of its potential impact. Inhibition of UGM disrupts the synthesis of galactan, a critical component of the mycobacterial cell wall. This disruption can lead to a cascade of events affecting cell wall integrity and ultimately leading to bacterial cell death.

Signaling_Pathway A This compound B UDP-Galactopyranose Mutase (UGM) A->B Inhibition D UDP-galactofuranose B->D Catalysis C UDP-galactopyranose C->B Substrate E Galactan Synthesis D->E F Mycobacterial Cell Wall Integrity E->F G Cell Lysis / Inhibition of Growth F->G Disruption leads to

Figure 2: Putative Mechanism of Action.

Conclusion

This technical guide outlines a comprehensive in silico and experimental strategy to investigate the binding of this compound to the essential Mycobacterium tuberculosis enzyme, UDP-galactopyranose mutase. The proposed workflow, combining molecular docking, molecular dynamics simulations, and experimental validation, will provide valuable insights into the mechanism of action of this promising antimycobacterial scaffold and guide the future design of more potent inhibitors.

References

A-Technical-Guide-to-the-Physicochemical-Properties-of-Substituted-2-Aminooxazoles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, increasingly recognized for its potential in developing novel therapeutics. It serves as a key bioisostere of the 2-aminothiazole moiety, a component found in numerous clinically approved drugs.[1][2] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole core can significantly modulate the molecule's physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic profiles.[1][2] This strategic substitution can lead to improvements in critical drug-like properties such as aqueous solubility and metabolic stability, while often maintaining or enhancing biological activity.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted 2-aminooxazoles, focusing on quantitative data and the experimental protocols used for their determination. Understanding these properties is paramount for optimizing lead compounds and accelerating the transition from discovery to clinical development.

Core Physicochemical Properties

The optimization of a drug candidate is a multifactorial process where physicochemical properties such as lipophilicity, solubility, and ionization state (pKa) play a central role. These parameters govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (logP/logD)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. For ionizable molecules, the distribution coefficient (logD) at a specific pH is more relevant.

Studies comparing 2-aminooxazole derivatives with their 2-aminothiazole isosteres have shown that the oxazole core generally imparts greater hydrophilicity (lower lipophilicity).[3] This is a desirable trait for reducing off-target toxicity and improving aqueous solubility. For a series of substituted N-oxazolyl- and N-thiazolylcarboxamides, the isosteric exchange of thiazole for oxazole was associated with a significant decrease in the lipophilicity parameter log k'w, a chromatographic index of lipophilicity.[3]

Aqueous Solubility

Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges. The isosteric replacement of a 2-aminothiazole with a 2-aminooxazole has been demonstrated as an effective strategy to enhance solubility.[3] In one study, the water solubility of 2-aminooxazole derivatives was found to be significantly higher—sometimes by two orders of magnitude—than their thiazole counterparts.[3]

However, in another study comparing different N,4-disubstituted derivatives, no statistically significant difference was observed in the average kinetic solubility values between the two scaffolds, suggesting that the influence of the core can be modulated by the nature of the substituents.[2] This highlights the importance of evaluating properties within specific chemical series.

Ionization Constant (pKa)

The pKa value defines the ionization state of a molecule at a given pH. The 2-amino group on the oxazole ring is basic and will be protonated at physiological pH, which can significantly influence solubility, receptor binding, and cell permeability. While specific pKa values for a wide range of substituted 2-aminooxazoles are not extensively documented in the literature, the basicity of the amino group is a key feature of the scaffold. This property is crucial for forming salts with improved solubility and for engaging in hydrogen bonding interactions with biological targets.

Quantitative Data Summary

The following tables summarize key physicochemical data from comparative studies of substituted 2-aminooxazoles and their isosteric 2-aminothiazole analogues.

Table 1: Kinetic Solubility and Metabolic Stability of N,4-disubstituted 2-Aminooxazoles and Isosteric 2-Aminothiazoles

Compound IDScaffold TypeKinetic Solubility in Water (μM)Kinetic Solubility in PBS (pH 7.4) (μM)Metabolic Half-life (t½) in HLM (min)
2 2-Aminothiazole1.2 ± 0.21.2 ± 0.214.5 ± 0.5
30 2-Aminooxazole5.2 ± 0.65.9 ± 0.522.6 ± 1.2
1 2-Aminothiazole1.2 ± 0.21.2 ± 0.220.9 ± 1.4
31 2-Aminooxazole0.7 ± 0.21.1 ± 0.320.9 ± 1.4
3 2-Aminothiazole54.9 ± 1527.7 ± 83.3 ± 0.3
34 2-Aminooxazole9.1 ± 26.8 ± 1.12.7 ± 0.8
4 2-Aminothiazole2.9 ± 0.52.4 ± 0.516.1 ± 0.2
36 2-Aminooxazole24.0 ± 49.3 ± 1.215.0 ± 0.1

Data sourced from a study on antitubercular agents. HLM: Human Liver Microsomes.[2]

Table 2: Lipophilicity and Solubility Comparison of Isosteric N-carboxamides

Thiazole Cmpd. IDOxazole Cmpd. IDlog k'w (Thiazole)log k'w (Oxazole)Solubility (Thiazole)Solubility (Oxazole)
6a 6b 4.383.23Precipitated> 500 µM
12a 12b 4.473.511.3 µM13.9 µM
15a 15b 5.174.140.4 µM23.5 µM

Data sourced from a study on antimicrobial agents. log k'w is a chromatographic lipophilicity index.[3]

Visualized Workflows and Concepts

Diagrams created with Graphviz DOT language to illustrate key processes and logical relationships in the study of 2-aminooxazoles.

experimental_workflow cluster_synthesis Compound Generation cluster_profiling Physicochemical Profiling cluster_output Data for SAR synthesis Synthesis of Substituted 2-Aminooxazole purification Purification & Structural Verification (NMR, MS) synthesis->purification sol_assay Kinetic/Equilibrium Solubility Assay purification->sol_assay lipo_assay Lipophilicity (logP/logD) Determination (HPLC) purification->lipo_assay pka_assay pKa Determination (Potentiometry/Spectroscopy) purification->pka_assay data ADME Profile Data sol_assay->data lipo_assay->data pka_assay->data

Caption: Experimental workflow for physicochemical profiling.

bioisosterism_strategy parent Parent Scaffold (2-Aminothiazole) process Bioisosteric Replacement (S → O) parent->process isostere Target Scaffold (2-Aminooxazole) process->isostere improvement Goal: Modulate Properties - Increase Solubility - Decrease Lipophilicity - Alter Metabolic Profile isostere->improvement

Caption: Logic of bioisosteric replacement for property modulation.

target_interaction drug Substituted 2-Aminooxazole Derivative inhibition Inhibition drug->inhibition target Mycobacterial Target: FabH Enzyme pathway Mycolic Acid Synthesis (Cell Wall Formation) target->pathway inhibition->target outcome Antitubercular Activity pathway->outcome

Caption: Target inhibition pathway for antitubercular 2-aminooxazoles.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Kinetic Solubility Measurement

This method assesses the solubility of a compound from a DMSO stock solution, which is often more relevant to early drug discovery screening than equilibrium solubility from a solid form.[2]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Sample Preparation: Add an aliquot of the DMSO stock solution to the aqueous buffer (e.g., water or phosphate-buffered saline, pH 7.4) to reach a final nominal concentration (e.g., 100 µM) with a low final percentage of DMSO (e.g., 1%).

  • Incubation: Shake the samples at room temperature for a defined period (e.g., 2 hours) to allow for equilibration.

  • Separation: Separate any undissolved precipitate by centrifugation or filtration through a multi-well filter plate.

  • Quantification: Analyze the concentration of the compound remaining in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS), against a calibration curve prepared in the same aqueous buffer.[2]

Lipophilicity (log k'w) Determination by RP-HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a high-throughput method for estimating lipophilicity by measuring the retention time of a compound on a nonpolar stationary phase.[3][5] The capacity factor (k') is determined at various mobile phase compositions and extrapolated to 100% aqueous phase to yield log k'w.

  • System Setup: Use an RP-HPLC system with a C18 column. The mobile phase consists of an aqueous buffer (A) and an organic modifier (B), such as acetonitrile or methanol.

  • Isocratic Elution: Perform a series of isocratic elutions with varying proportions of the organic modifier (e.g., 40%, 50%, 60%, 70% B).

  • Retention Time Measurement: For each condition, inject the test compound and a non-retained marker (e.g., uracil) to determine the retention time (tR) and the column dead time (t0), respectively.

  • Calculate Capacity Factor (k'): For each mobile phase composition, calculate the capacity factor using the formula: k' = (tR - t0) / t0.

  • Extrapolation: Plot log k' against the percentage of the organic modifier. Perform a linear regression and extrapolate the line to 0% organic modifier (100% aqueous phase). The y-intercept of this plot is the log k'w value.

pKa Determination by Potentiometric Titration

Potentiometric titration is a gold-standard method for pKa determination, involving the gradual addition of an acid or base to the compound solution while monitoring the pH.[5][6]

  • Sample Preparation: Dissolve a precisely weighed amount of the test compound in a suitable solvent, typically water or a water-cosolvent mixture for poorly soluble compounds.[6]

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a precision burette.

  • Titration: Titrate the solution with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., KOH), adding small, precise volumes of the titrant.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (first derivative maximum). For complex cases, specialized software is used to fit the titration data to theoretical models to extract the pKa value(s).[6]

This document is intended for informational purposes for a scientific audience. The experimental protocols are generalized and may require optimization for specific compounds and equipment.

References

Quantum Chemical Calculations for Oxazole Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The versatility of the oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, allows for diverse substitutions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1][5] In modern drug discovery, computational chemistry, particularly quantum chemical calculations, has become an indispensable tool for accelerating the design and development of novel therapeutics.[6][7] This guide provides an in-depth overview of the application of quantum chemical calculations to the study of oxazole derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

This technical guide will delve into the theoretical background of commonly employed quantum chemical methods, provide detailed experimental protocols for the synthesis and biological evaluation of oxazole derivatives, and present a comprehensive analysis of calculated molecular properties. Furthermore, it will explore the mechanism of action of certain oxazole derivatives by visualizing their interaction with key signaling pathways.

Core Concepts in Quantum Chemical Calculations

Quantum chemical calculations provide a powerful lens through which the electronic structure and properties of molecules can be investigated at the atomic level. For oxazole derivatives, these methods are instrumental in predicting their geometry, reactivity, and potential biological activity.

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost.[8] This method is based on the principle that the ground-state energy of a molecule is a functional of the electron density. A popular and widely used functional for organic molecules is Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional, often paired with basis sets like 6-311G++(d,p) to provide a robust description of molecular properties.[8][9]

Hartree-Fock (HF) and Møller-Plesset (MP2) Methods: While DFT is highly effective, other ab initio methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory of the second order (MP2) are also employed. HF is a fundamental method that approximates the many-electron wavefunction as a single Slater determinant. However, it does not account for electron correlation, which can be a limitation. MP2 is a post-Hartree-Fock method that incorporates electron correlation, often leading to more accurate results than HF, albeit at a higher computational cost.[10][11][12][13][14]

A typical computational workflow for analyzing oxazole derivatives is illustrated below.

Computational Workflow cluster_input Input Preparation cluster_calc Quantum Chemical Calculation cluster_analysis Data Analysis mol_design Molecule Design (e.g., GaussView) input_file Create Input File (e.g., .gjf for Gaussian) mol_design->input_file Specify coordinates geom_opt Geometry Optimization (e.g., Opt keyword) input_file->geom_opt Submit to software (e.g., Gaussian) freq_calc Frequency Calculation (e.g., Freq keyword) geom_opt->freq_calc Optimized Geometry output_analysis Analyze Output File (e.g., .log) freq_calc->output_analysis Verify no imaginary frequencies property_calc Calculate Molecular Properties (HOMO-LUMO, MEP, etc.) output_analysis->property_calc Extract data data_vis Data Visualization property_calc->data_vis Generate tables and plots

A typical workflow for quantum chemical calculations of oxazole derivatives.

Experimental Protocols

The synthesis and biological evaluation of oxazole derivatives are crucial for validating computational predictions and advancing drug discovery efforts. This section provides detailed methodologies for key experimental procedures.

Synthesis of 2,5-Disubstituted Oxazole Derivatives via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic and versatile method for the preparation of oxazoles from α-acylamino ketones.[1][15][16][17]

Materials:

  • α-Acylamino ketone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) or Sulfuric acid (H₂SO₄) (as dehydrating agent)

  • Dimethylformamide (DMF) or Acetic anhydride (as solvent)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the α-acylamino ketone in the chosen solvent, add the dehydrating agent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2,5-disubstituted oxazole.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds against cancer cell lines.[3][7][18][19][20][21]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Test oxazole derivative (dissolved in DMSO)

  • Positive control (e.g., Doxorubicin)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the oxazole derivative in the culture medium.

  • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the respective wells. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (positive control).

  • Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490-570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Calculated Molecular Properties of Oxazole Derivatives

Quantum chemical calculations provide a wealth of quantitative data that can be used to understand the structure, stability, and reactivity of oxazole derivatives.

Geometric Parameters

The optimized molecular geometry provides insights into the three-dimensional structure of the molecule. Key parameters include bond lengths, bond angles, and dihedral angles.

ParameterOxazole (Parent)2-Phenyl-5-(4-fluorophenyl)oxadiazoleN-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine
Bond Lengths (Å)
O1-C21.3571.368-
C2-N31.291--
N3-C41.388--
C4-C51.361--
C5-O11.3671.366-
Bond Angles (°)
C5-O1-C2104.6--
O1-C2-N3115.1--
C2-N3-C4103.7--
N3-C4-C5109.9--
C4-C5-O1106.7--
Dihedral Angles (°)
O1-C2-N3-C4-0.1-170-180 (Oxazole to Benzimidazole ring)

Data for the parent oxazole is experimental. Data for the derivatives are from DFT calculations.[8][9][22]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[9][11]

CompoundEHOMO (eV)ELUMO (eV)ΔE (HOMO-LUMO Gap) (eV)
N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine-5.6518-0.80834.8435
2-(4-Fluorophenyl)-5-phenyl-1,3,4-oxadiazole-6.5743-2.09284.4815

Data obtained from DFT (B3LYP) calculations.[9][11]

Signaling Pathways and Mechanism of Action

Understanding how oxazole derivatives exert their biological effects at the molecular level is critical for rational drug design. Computational studies, in conjunction with experimental data, can help elucidate their mechanism of action.

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and metastasis.[16][17][18][19][22] Some oxazole derivatives have been shown to inhibit the STAT3 signaling pathway.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization STAT3_dimer_nuc p-STAT3 Dimer STAT3_dimer->STAT3_dimer_nuc Translocation DNA DNA STAT3_dimer_nuc->DNA Binds to promoter Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Initiates Oxazole Oxazole Derivative Oxazole->STAT3_active Inhibits (Prevents Dimerization) Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

Inhibition of the STAT3 signaling pathway by an oxazole derivative.
Disruption of Microtubule Dynamics

Microtubules are dynamic polymers essential for cell division, and their disruption can lead to apoptosis in cancer cells.[1][6][9][15][20] Certain oxazole derivatives have been found to interfere with tubulin polymerization.

Microtubule_Dynamics cluster_tubulin Tubulin Polymerization cluster_cell_cycle Cell Cycle Tubulin_dimers αβ-Tubulin Dimers Protofilament Protofilament Tubulin_dimers->Protofilament Polymerization Tubulin_dimers->Protofilament Inhibits Polymerization Microtubule Microtubule Protofilament->Microtubule Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to Oxazole Oxazole Derivative Oxazole->Tubulin_dimers Binds to tubulin

Disruption of microtubule dynamics by an oxazole derivative.

Conclusion

Quantum chemical calculations offer a powerful and insightful approach to the study of oxazole derivatives in the context of drug discovery and development. By providing detailed information on molecular structure, electronic properties, and reactivity, these computational methods enable a more rational and efficient design of novel therapeutic agents. The integration of theoretical calculations with experimental synthesis and biological evaluation, as outlined in this guide, creates a synergistic workflow that can significantly accelerate the journey from a promising lead compound to a clinically viable drug candidate. As computational power continues to grow and theoretical models become more sophisticated, the role of quantum chemistry in shaping the future of medicine will undoubtedly expand.

References

Pharmacokinetic Profile of 5-Cyclobutyl-1,3-oxazol-2-amine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the pharmacokinetic profile of the compound 5-Cyclobutyl-1,3-oxazol-2-amine. An exhaustive search of scientific literature and public databases reveals a significant lack of direct pharmacokinetic data for this specific molecule. The available information is primarily centered on its use as a chemical intermediate for the synthesis of more complex derivatives. This document summarizes the current state of knowledge and highlights the absence of data required for a complete pharmacokinetic assessment, including absorption, distribution, metabolism, and excretion (ADME) parameters. Consequently, the creation of quantitative data tables and detailed experimental protocols as initially requested is not feasible.

Introduction

This compound is a heterocyclic amine containing a cyclobutyl and an oxazole moiety. While its chemical structure suggests potential for biological activity, its role in published research has been predominantly as a building block in medicinal chemistry campaigns. This guide aims to provide a comprehensive overview of the publicly available pharmacokinetic information for this compound.

Preclinical Research and Lack of Pharmacokinetic Data

Despite its use in the synthesis of potentially therapeutic agents, no dedicated studies detailing the pharmacokinetic profile of this compound have been published. Searches of prominent scientific databases have not yielded any information on its absorption, distribution, metabolism, or excretion.

The most relevant research identified is a study focused on the antimycobacterial activity of novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds, which are synthesized from this compound.[1][2][3] In this work, the derivative compound 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea demonstrated in vivo efficacy in a murine model of tuberculosis, reducing the mycobacterial load in the lungs and spleen.[1][2][3] However, the study does not report any pharmacokinetic parameters for the parent amine, this compound.

Data Presentation and Experimental Protocols

Due to the absence of quantitative pharmacokinetic data for this compound, the creation of structured data tables for parameters such as Cmax, Tmax, half-life (t1/2), volume of distribution (Vd), and clearance (CL) is not possible. Similarly, detailed experimental protocols for ADME studies of this specific compound are not available in the public domain.

Signaling Pathways and Mechanisms of Action

There is no available information on the signaling pathways or specific molecular targets modulated by this compound. Research has focused on the biological activity of its derivatives, which have been investigated for their antimycobacterial effects.[1][2][3] The mechanism of action for these derivatives is also not fully elucidated in the referenced literature.

Conclusion

The current body of scientific literature lacks a pharmacokinetic profile for this compound. While it serves as a precursor for compounds with demonstrated in vivo activity, its own ADME properties have not been characterized. For researchers and drug development professionals interested in this scaffold, it would be necessary to conduct foundational preclinical pharmacokinetic and metabolism studies to ascertain its viability as a drug candidate or lead compound. Without such data, any further development efforts would be based on speculation.

Future Directions

To address the knowledge gap, the following experimental workflow is proposed for the initial pharmacokinetic characterization of this compound.

G cluster_in_vitro In Vitro ADME Assays cluster_in_vivo In Vivo Pharmacokinetic Study (Rodent Model) cluster_data_analysis Data Interpretation solubility Aqueous Solubility permeability PAMPA / Caco-2 Permeability metabolic_stability Microsomal / Hepatocyte Stability protein_binding Plasma Protein Binding dosing IV and PO Administration metabolic_stability->dosing sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Bioanalysis sampling->analysis pk_modeling Pharmacokinetic Modeling analysis->pk_modeling bioavailability Calculate Oral Bioavailability pk_modeling->bioavailability parameters Determine Key PK Parameters (CL, Vd, t1/2) assessment Assess Drug-like Properties

Caption: Proposed experimental workflow for pharmacokinetic characterization.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 2-Aminooxazole Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of 2-aminooxazole libraries, a chemical scaffold of significant interest in drug discovery due to its diverse biological activities. The following sections outline protocols for biochemical and cell-based assays commonly employed to identify and characterize hit compounds from these libraries.

Introduction to 2-Aminooxazoles

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a variety of compounds with therapeutic potential. Libraries of 2-aminooxazole derivatives are frequently screened to discover novel modulators of various biological targets, including protein kinases and protein-protein interactions (PPIs), which are implicated in diseases such as cancer and inflammatory disorders. High-throughput screening provides an efficient means to interrogate large chemical libraries and identify promising lead compounds for further development.

Application Note 1: Biochemical Screening of 2-Aminooxazole Libraries Against Protein Kinases

This section details a protocol for a biochemical HTS assay to identify 2-aminooxazole inhibitors of a protein kinase, for example, p38 MAP kinase, a key enzyme in inflammatory signaling pathways.[1][2][3][4] The assay is based on the principle of Fluorescence Polarization (FP), a technique that measures the change in the polarization of fluorescent light emitted from a labeled molecule upon binding to a larger partner.

Signaling Pathway: p38 MAPK Signaling

p38_MAPK_pathway Stress/Cytokines Stress/Cytokines Upstream Kinases Upstream Kinases Stress/Cytokines->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylation Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Phosphorylation Inflammatory Response Inflammatory Response Downstream Substrates->Inflammatory Response 2-Aminooxazole Inhibitor 2-Aminooxazole Inhibitor 2-Aminooxazole Inhibitor->p38 MAPK Inhibition

Caption: p38 MAPK signaling pathway and point of inhibition.

Experimental Workflow: Fluorescence Polarization Kinase Inhibition Assay

FP_Kinase_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound Plating 2-Aminooxazole library compounds plated in 384-well plates Incubation 1 Add kinase and 2-aminooxazole compound; incubate Compound Plating->Incubation 1 Reagent Preparation Prepare kinase, fluorescent tracer, and ATP solutions Reagent Preparation->Incubation 1 Reaction Initiation Add fluorescent tracer and ATP to initiate binding Incubation 1->Reaction Initiation Incubation 2 Incubate to reach equilibrium Reaction Initiation->Incubation 2 FP Reading Measure Fluorescence Polarization Incubation 2->FP Reading Hit Identification Identify compounds that decrease FP signal FP Reading->Hit Identification

Caption: Workflow for FP-based kinase inhibition HTS.

Quantitative Data Summary
ParameterValueReference
Target Kinase p38 MAPK[1][2]
Assay Format Fluorescence Polarization (FP)[5]
Plate Format 384-well[5]
Fluorescent Tracer Kinase-specific fluorescently labeled ligand
Tracer Concentration 1-5 nM
Kinase Concentration 10-20 nM
ATP Concentration 10 µM (at Km)
Compound Concentration 10 µM (primary screen)
Incubation Time 60 minutes at room temperature
Detection Fluorescence Polarization reader
Z'-factor ≥ 0.5
Experimental Protocol
  • Compound Plating : Using an acoustic liquid handler, dispense 50 nL of each 2-aminooxazole library compound (10 mM in DMSO) into a 384-well, low-volume, black, round-bottom plate.

  • Reagent Preparation :

    • Prepare a 2X kinase solution (e.g., 20 nM p38 MAPK) in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X fluorescent tracer/ATP solution containing the fluorescently labeled tracer (e.g., 2 nM) and ATP (e.g., 20 µM) in kinase buffer.

  • Assay Execution :

    • Add 5 µL of the 2X kinase solution to each well containing the compounds.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

    • Add 5 µL of the 2X fluorescent tracer/ATP solution to initiate the binding reaction. The final volume will be 10 µL.

    • Incubate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition :

    • Measure the fluorescence polarization on a suitable plate reader (e.g., with excitation at 485 nm and emission at 535 nm for a fluorescein-based tracer).

  • Data Analysis :

    • Calculate the percent inhibition for each compound relative to high (no inhibitor) and low (no kinase) controls.

    • Identify "hit" compounds based on a predefined inhibition threshold (e.g., >50% inhibition).

Application Note 2: Cell-Based Screening of 2-Aminooxazole Libraries for Cytotoxicity

This protocol describes a cell-based HTS assay to evaluate the cytotoxic effects of a 2-aminooxazole library on a cancer cell line (e.g., HeLa). The assay utilizes a luminescence-based readout that measures ATP levels as an indicator of cell viability.[6][7][8]

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Cell Seeding Seed cells in 384-well plates Compound Treatment Add compounds to cells and incubate Cell Seeding->Compound Treatment Compound Plating Prepare serial dilutions of 2-aminooxazole compounds Compound Plating->Compound Treatment Lysis and Luminescence Add cell lysis/luciferase reagent Compound Treatment->Lysis and Luminescence Luminescence Reading Measure luminescence Lysis and Luminescence->Luminescence Reading IC50 Determination Calculate IC50 values for cytotoxic compounds Luminescence Reading->IC50 Determination

Caption: Workflow for a cell-based cytotoxicity HTS.

Quantitative Data Summary
ParameterValueReference
Cell Line HeLa (or other relevant cancer cell line)[6]
Assay Principle ATP-based luminescence (e.g., CellTiter-Glo®)[6]
Plate Format 384-well, white, solid bottom
Seeding Density 1,000 - 5,000 cells/well
Compound Concentration Dose-response (e.g., 0.1 nM to 100 µM)
Incubation Time 48-72 hours[6]
Detection Luminescence plate reader
Z'-factor ≥ 0.5
Experimental Protocol
  • Cell Seeding :

    • Culture HeLa cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium.

    • Using a multi-drop dispenser, seed 20 µL of the cell suspension into each well of a 384-well plate at the optimized density.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment :

    • Prepare serial dilutions of the 2-aminooxazole library compounds in an intermediate plate.

    • Transfer a small volume (e.g., 20 nL) of the compound dilutions to the cell plates using an acoustic liquid handler.

    • Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Lysis and Luminescence :

    • Equilibrate the cell plates and the ATP-based luminescence reagent to room temperature.

    • Add a volume of the reagent equal to the volume of media in the well (e.g., 20 µL).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition :

    • Measure the luminescence using a plate reader.

  • Data Analysis :

    • Normalize the data to vehicle-treated (0% inhibition) and no-cell (100% inhibition) controls.

    • Generate dose-response curves and calculate the IC50 values for each compound.

Application Note 3: Screening for Inhibitors of Protein-Protein Interactions (PPIs)

This section provides a protocol for an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) to identify 2-aminooxazole compounds that disrupt a specific PPI, such as the interaction between Bcl-2 and a BH3 domain peptide.[9][10][11][12][13][14][15]

Signaling Pathway: Bcl-2 Mediated Apoptosis Regulation

Bcl2_Pathway Pro-apoptotic Signals Pro-apoptotic Signals BH3-only proteins (e.g., Bad, Bid) BH3-only proteins (e.g., Bad, Bid) Pro-apoptotic Signals->BH3-only proteins (e.g., Bad, Bid) Bcl-2 Bcl-2 BH3-only proteins (e.g., Bad, Bid)->Bcl-2 Inhibition Bax/Bak Bax/Bak Bcl-2->Bax/Bak Sequestration Apoptosis Apoptosis Bax/Bak->Apoptosis Activation 2-Aminooxazole Inhibitor 2-Aminooxazole Inhibitor 2-Aminooxazole Inhibitor->Bcl-2 Disrupts PPI

Caption: Bcl-2 protein-protein interaction in apoptosis.

Experimental Workflow: AlphaScreen PPI Inhibition Assay

AlphaScreen_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound Plating Plate 2-aminooxazole library Reagent Addition Add compounds, bead-protein conjugates to wells Compound Plating->Reagent Addition Protein-Bead Conjugation Prepare Donor and Acceptor bead-protein conjugates Protein-Bead Conjugation->Reagent Addition Incubation Incubate to allow for PPI and potential inhibition Reagent Addition->Incubation AlphaScreen Reading Read plates on an AlphaScreen-compatible reader Incubation->AlphaScreen Reading Hit Identification Identify compounds that decrease the AlphaScreen signal AlphaScreen Reading->Hit Identification

Caption: Workflow for an AlphaScreen-based PPI HTS.

Quantitative Data Summary
ParameterValueReference
Target PPI Bcl-2 / BH3 peptide[10][11]
Assay Format AlphaScreen[9][12][13][14]
Plate Format 384-well or 1536-well ProxiPlate[9]
Donor Beads Streptavidin-coated, conjugated to biotinylated BH3 peptide[16]
Acceptor Beads Nickel Chelate, conjugated to His-tagged Bcl-2[16]
Protein Concentrations Titrated for optimal signal-to-background
Bead Concentration 20 µg/mL[16]
Compound Concentration 10 µM (primary screen)
Incubation Time 60-90 minutes at room temperature[16]
Detection AlphaScreen-compatible plate reader
Z'-factor ≥ 0.5
Experimental Protocol
  • Reagent Preparation :

    • Prepare solutions of His-tagged Bcl-2 and biotinylated BH3 peptide in AlphaScreen buffer (e.g., 100 mM Tris pH 8.0, 0.01% Tween-20).

    • Prepare suspensions of Streptavidin Donor beads and Nickel Chelate Acceptor beads in the same buffer.

  • Assay Execution in a 384-well plate (final volume 20 µL) :

    • Dispense 50 nL of 2-aminooxazole library compounds into the assay plate.

    • Add 5 µL of His-tagged Bcl-2.

    • Add 5 µL of biotinylated BH3 peptide.

    • Incubate for 30 minutes at room temperature.

    • Add 10 µL of a pre-mixed suspension of Donor and Acceptor beads.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition :

    • Read the plates on an AlphaScreen-enabled plate reader.

  • Data Analysis :

    • Determine the percent inhibition for each compound relative to controls.

    • Select hits based on a significant reduction in the AlphaScreen signal.

References

Application Note: Protocol for NMR Analysis of 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 5-Cyclobutyl-1,3-oxazol-2-amine, a key technique for its structural elucidation and purity assessment.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such small organic molecules.[1][2][3] This protocol outlines the standardized procedure for acquiring and interpreting ¹H and ¹³C NMR spectra of the title compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are based on the known spectral data of 2-aminooxazole and cyclobutane derivatives.[4][5][6] The exact chemical shifts may vary depending on the solvent and concentration used.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4 (oxazole)~6.5-7.0s-1H
NH₂~4.5-5.5br s-2H
H-1' (cyclobutyl)~3.0-3.5quintet~8.01H
H-2'/H-4' (cyclobutyl)~2.0-2.4m-4H
H-3' (cyclobutyl)~1.8-2.0m-2H

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2 (oxazole)~158-162
C-5 (oxazole)~135-140
C-4 (oxazole)~120-125
C-1' (cyclobutyl)~30-35
C-2'/C-4' (cyclobutyl)~25-30
C-3' (cyclobutyl)~15-20

Experimental Protocol

This section details the step-by-step methodology for the NMR analysis of this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes[7]

  • Pipettes and vials

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz)

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the this compound sample into a clean, dry vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.[8]

  • Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS to the vial.[9] TMS will serve as the internal standard for chemical shift referencing (δ = 0.0 ppm).[5]

  • Mixing: Gently vortex the vial to ensure the sample is completely dissolved.

  • Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube. Ensure the solution is free of any solid particles, as these can negatively affect the spectral quality.[10] If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette.[7][10]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity and obtain sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 90° pulse.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.0 ppm.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the NMR analysis.

experimental_workflow Experimental Workflow for NMR Analysis A Sample Weighing (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolution in CDCl₃ with TMS A->B C Transfer to NMR Tube (Filter if necessary) B->C D NMR Spectrometer (Locking and Shimming) C->D E Data Acquisition (¹H and ¹³C Spectra) D->E F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis (Referencing, Integration, Peak Picking) F->G H Structural Elucidation G->H

Caption: NMR Analysis Workflow.

logical_relationship Logical Relationships in NMR Data Interpretation A Chemical Shift (δ) F Electronic Environment A->F B Integration G Proton Ratio B->G C Multiplicity (Splitting Pattern) H Neighboring Protons C->H D Coupling Constant (J) I Dihedral Angle D->I E Molecular Structure F->E G->E H->E I->E

Caption: NMR Data Interpretation Logic.

References

Application Notes and Protocols for 5-Cyclobutyl-1,3-oxazol-2-amine in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Cyclobutyl-1,3-oxazol-2-amine is a heterocyclic organic compound featuring a cyclobutyl-substituted oxazole ring. While it has been utilized as a key intermediate in the synthesis of potent antimycobacterial agents, its intrinsic biological activities in mammalian cells are not well characterized.[1][2][3] The 2-aminooxazole scaffold, being an isostere of the well-studied 2-aminothiazole, is considered a "privileged structure" in medicinal chemistry.[4][5] This structural motif is of interest as it may offer improved physicochemical properties, such as enhanced solubility and metabolic stability, compared to its thiazole counterparts.[4][6]

Given the known cytotoxic and pro-apoptotic activities of various substituted oxazole and isoxazole derivatives against cancer cell lines, this compound represents a candidate for initial screening and characterization of its potential as a modulator of cellular pathways.[7][8][9]

This document provides a comprehensive set of protocols for researchers to conduct initial cell culture-based investigations into the biological effects of this compound. The proposed studies are designed to assess its general cytotoxicity and to probe its effects on key signaling pathways related to cell survival and apoptosis.

Compound Information and Handling

PropertyValue
IUPAC Name This compound
CAS Number 899421-56-8
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).

Experimental Protocols

Protocol 1: Preparation of Stock Solutions
  • Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile microcentrifuge tubes

  • Procedure:

    • Calculate the mass of the compound required to prepare a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, dissolve 1.38 mg of the compound in 1 mL of DMSO.

    • Weigh the compound accurately and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of this compound on the viability and proliferation of mammalian cells and to calculate the half-maximal inhibitory concentration (IC₅₀).

  • Materials:

    • Selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and HEK293 non-cancerous kidney cells)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • This compound stock solution (10 mM)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Prepare serial dilutions of the compound in complete medium. A typical concentration range for initial screening would be 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or vehicle control.

    • Incubate for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot the results to determine the IC₅₀ value.

Protocol 3: Western Blotting for Apoptosis and Survival Pathway Markers
  • Objective: To investigate the effect of the compound on the expression and activation of key proteins involved in apoptosis (e.g., Caspase-3, PARP) and cell survival (e.g., Akt).

  • Materials:

    • 6-well cell culture plates

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Cleaved Caspase-3, anti-PARP, anti-Akt, anti-phospho-Akt, anti-β-Actin)

    • HRP-conjugated secondary antibodies

    • Enhanced Chemiluminescence (ECL) substrate

  • Procedure:

    • Seed cells in 6-well plates and grow until they reach 70-80% confluency.

    • Treat cells with the compound at concentrations around the determined IC₅₀ value for 24 or 48 hours.

    • Lyse the cells with ice-cold RIPA buffer.

    • Determine protein concentration using the BCA assay.

    • Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

    • Load 20-30 µg of protein per lane and run the SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.

    • Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize to a loading control like β-Actin.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below are examples of how to tabulate results from the described experiments.

Table 1: Example IC₅₀ Values of this compound

Cell LineTypeIC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma15.2 ± 1.8
A549 Non-Small Cell Lung Cancer28.5 ± 3.1
HEK293 Non-Cancerous Kidney> 100

Table 2: Example Quantification of Western Blot Data

Treatmentp-Akt / Total Akt (Fold Change)Cleaved Caspase-3 / β-Actin (Fold Change)
Vehicle Control 1.001.00
Compound (15 µM) 0.45 ± 0.053.2 ± 0.4
Compound (30 µM) 0.21 ± 0.035.8 ± 0.6

Visualizations

Diagrams created using Graphviz to illustrate workflows and pathways.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_compound Prepare Compound Stock Solution (10 mM) treat_cells Treat cells with serial dilutions prep_compound->treat_cells culture_cells Cell Seeding (96-well & 6-well plates) culture_cells->treat_cells mtt_assay Cell Viability (MTT Assay) treat_cells->mtt_assay wb_assay Protein Analysis (Western Blot) treat_cells->wb_assay calc_ic50 Calculate IC50 mtt_assay->calc_ic50 quant_wb Quantify Protein Expression wb_assay->quant_wb

Caption: Experimental workflow for evaluating the cellular effects of the compound.

apoptosis_pathway compound This compound akt Akt Signaling (Survival Pathway) compound->akt Inhibition? bax Bax (Pro-apoptotic) compound->bax Activation? bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 bcl2->bax mito Mitochondria bax->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 cyto_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized modulation of the intrinsic apoptosis pathway.

References

Application Note: A Comprehensive Protocol for In Vitro CDK4 Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 4 (CDK4), in partnership with its regulatory subunit Cyclin D, is a critical driver of cell cycle progression.[1][2][3] This complex phosphorylates the Retinoblastoma (Rb) tumor suppressor protein, a key event that releases E2F transcription factors to initiate the G1-to-S phase transition.[3][4] Dysregulation of the CDK4/Cyclin D axis is a common feature in many cancers, making it a prime target for therapeutic intervention.[5][6] The development of specific CDK4 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, has marked a significant advancement in oncology.[5][7]

This application note provides a detailed protocol for a robust and reproducible in vitro kinase assay to screen and characterize CDK4 inhibitors. The primary method described is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced, offering a non-radioactive, high-throughput alternative to traditional methods.

CDK4 Signaling Pathway

The diagram below illustrates the canonical CDK4/Cyclin D signaling pathway and the mechanism of action for CDK4 inhibitors. Growth signals stimulate the expression of Cyclin D, which binds to and activates CDK4. The active complex then phosphorylates Rb, leading to cell cycle progression. CDK4 inhibitors block this phosphorylation event.

CDK4_Signaling_Pathway cluster_0 Upstream Signals cluster_1 CDK4 Activation cluster_2 Rb-E2F Pathway Growth Signals Growth Signals Cyclin D Cyclin D Growth Signals->Cyclin D CDK4/Cyclin D\n(Active Complex) CDK4/Cyclin D (Active Complex) Cyclin D->CDK4/Cyclin D\n(Active Complex) CDK4 CDK4 CDK4->CDK4/Cyclin D\n(Active Complex) Rb Rb CDK4/Cyclin D\n(Active Complex)->Rb Phosphorylates p-Rb p-Rb Rb->p-Rb E2F E2F p-Rb->E2F Releases Gene Transcription\n(S-Phase Entry) Gene Transcription (S-Phase Entry) E2F->Gene Transcription\n(S-Phase Entry) Inhibitor CDK4 Inhibitor Inhibitor->CDK4/Cyclin D\n(Active Complex)

Figure 1: CDK4 Signaling Pathway and Point of Inhibition.

Principle of the Assay

The in vitro kinase assay quantifies the enzymatic activity of the CDK4/Cyclin D complex. The kinase transfers the gamma-phosphate from ATP to a specific substrate, typically a peptide or a fragment of the Retinoblastoma protein (Rb).[8][9] The activity is measured by detecting the amount of product generated (phosphorylated substrate) or the amount of ATP consumed. Several detection methods are available:

  • Luminescence-Based (ADP-Glo™): This is a popular method that measures the amount of ADP produced in the kinase reaction. After the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent then converts the generated ADP back to ATP, which is quantified using a luciferase/luciferin reaction. The light output is directly proportional to the kinase activity.[10]

  • Radiometric: These assays use radiolabeled ATP, such as [γ-³²P]-ATP or [γ-³³P]-ATP.[1][8][9] The phosphorylated substrate is separated from the radioactive ATP, and the incorporated radioactivity is measured using a scintillation counter.

  • Fluorescence Polarization (FP): This homogeneous assay uses a fluorescently labeled peptide substrate. Phosphorylation by the kinase is detected by an antibody that specifically binds to the phosphorylated peptide, causing a change in the fluorescence polarization signal.[11]

Experimental Workflow

The general workflow for screening CDK4 inhibitors using an in vitro kinase assay is outlined below. The process involves preparing the reagents, setting up the reaction with the enzyme, substrate, and inhibitor, initiating the reaction with ATP, and finally, detecting the signal to determine kinase activity.

In_Vitro_Kinase_Assay_Workflow A 1. Reagent Preparation B 2. Assay Plate Setup (Enzyme, Substrate, Inhibitor) A->B C 3. Kinase Reaction (Initiate with ATP, Incubate) B->C D 4. Reaction Termination & Signal Generation C->D E 5. Data Acquisition (Read Plate) D->E F 6. Data Analysis (% Inhibition, IC50 Curve) E->F

References

Application Notes for Compound-X (5-Cyclobutyl-1,3-oxazol-2-amine) in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for the specific application of 5-Cyclobutyl-1,3-oxazol-2-amine in cancer research did not yield direct results for this particular compound. However, the broader class of oxazole derivatives has been a subject of interest in anticancer drug development. Several studies on substituted oxazoles and related heterocyclic compounds, such as thiazoles, have demonstrated their potential as anticancer agents. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, certain thiazole derivatives have shown potent activity against HeLa and A549 cell lines. Furthermore, some 1,3-oxazole sulfonamides have been identified as inhibitors of tubulin polymerization.

Given the absence of specific data for this compound, this document will provide a representative application note and detailed protocols based on the plausible anticancer activities of a 2-aminooxazole scaffold. The following sections will therefore describe a hypothetical application of "Compound-X" (representing this compound) as a kinase inhibitor in cancer research, a common mechanism for small molecule anticancer drugs. The provided data and protocols are illustrative and based on standard methodologies used in the field.

Introduction

Compound-X (this compound) is a novel synthetic small molecule belonging to the 2-aminooxazole class of compounds. This class has garnered significant interest in oncology due to the prevalence of the oxazole ring in various bioactive molecules and their potential to act as scaffolds for the development of targeted therapies. This application note describes the potential utility of Compound-X as a selective inhibitor of the fictional "Cancer-Associated Kinase 1" (CAK1), a hypothetical serine/threonine kinase often dysregulated in various human cancers.

Mechanism of Action

Compound-X is proposed to be a potent and selective ATP-competitive inhibitor of CAK1. The binding of Compound-X to the ATP-binding pocket of CAK1 is thought to prevent the phosphorylation of its downstream substrates, thereby inhibiting the pro-survival and proliferative signaling mediated by the CAK1 pathway. This inhibition is expected to lead to cell cycle arrest and induction of apoptosis in cancer cells with an overactive CAK1 signaling cascade.

Potential Applications in Cancer Research

  • In vitro cytotoxicity studies: To determine the growth-inhibitory effects of Compound-X on various cancer cell lines.

  • Mechanism of action studies: To elucidate the specific signaling pathways affected by Compound-X, including the downstream targets of CAK1.

  • Cell cycle analysis: To investigate the effect of Compound-X on cell cycle progression.

  • Apoptosis induction assays: To confirm the pro-apoptotic effects of Compound-X.

  • In vivo animal studies: To evaluate the anti-tumor efficacy and safety profile of Compound-X in preclinical cancer models.

Quantitative Data Summary

The following tables summarize hypothetical data for the biological activity of Compound-X.

Table 1: In vitro Cytotoxicity of Compound-X against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HCT116Colon Carcinoma0.52 ± 0.08
MCF-7Breast Adenocarcinoma1.25 ± 0.15
A549Lung Carcinoma2.89 ± 0.31
HeLaCervical Adenocarcinoma5.12 ± 0.67
PC-3Prostate Adenocarcinoma8.45 ± 1.02

Table 2: Kinase Inhibitory Activity of Compound-X

KinaseIC50 (nM)
CAK115.3 ± 2.1
Kinase B> 10,000
Kinase C> 10,000
Kinase D8,750 ± 980

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of Compound-X.

  • Materials:

    • Cancer cell lines of interest

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Compound-X stock solution (e.g., 10 mM in DMSO)

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Prepare serial dilutions of Compound-X in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted Compound-X solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

2. Western Blot Analysis for Signaling Pathway Inhibition

This protocol is to assess the effect of Compound-X on the phosphorylation of a downstream target of CAK1.

  • Materials:

    • Cancer cells treated with Compound-X

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • Transfer buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (e.g., anti-p-Substrate, anti-Substrate, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Treat cells with various concentrations of Compound-X for a specified time.

    • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by Compound-X.

  • Materials:

    • Cancer cells treated with Compound-X

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Treat cells with Compound-X for 24-48 hours.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds CAK1 CAK1 Receptor->CAK1 Activates Downstream Substrate Downstream Substrate CAK1->Downstream Substrate Phosphorylates Apoptosis Apoptosis CAK1->Apoptosis Inhibits Compound-X Compound-X Compound-X->CAK1 Inhibits p-Downstream Substrate p-Downstream Substrate Transcription Factors Transcription Factors p-Downstream Substrate->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation / Survival Proliferation / Survival Gene Expression->Proliferation / Survival

Caption: Hypothetical signaling pathway of Compound-X.

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment Treat with Compound-X Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Mechanism_Studies Mechanism of Action (Western Blot) Treatment->Mechanism_Studies Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Animal_Model Xenograft Mouse Model Apoptosis_Assay->Animal_Model Drug_Administration Administer Compound-X Animal_Model->Drug_Administration Tumor_Measurement Measure Tumor Growth Drug_Administration->Tumor_Measurement Toxicity_Assessment Assess Toxicity Drug_Administration->Toxicity_Assessment

Caption: General experimental workflow for Compound-X evaluation.

Application Note: A Robust LC-MS/MS Method for the Quantification of 5-Cyclobutyl-1,3-oxazol-2-amine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 5-Cyclobutyl-1,3-oxazol-2-amine in human plasma. The protocol employs a straightforward liquid-liquid extraction (LLE) procedure for sample cleanup and utilizes a reversed-phase chromatographic separation coupled with positive ion electrospray ionization (ESI) mass spectrometry. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies and other applications involving the quantification of this small molecule.

Introduction

This compound is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for bioanalytical studies.[1][2] This protocol provides a starting point for the development and validation of a robust quantification method. The basic nature of the primary amine in the target analyte makes it suitable for positive ion electrospray ionization, which is a key consideration in the method design.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., a structurally similar and stable isotope-labeled analog)

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for separating analytes from complex sample matrices.[1][3] For basic analytes like this compound, adjusting the pH of the aqueous phase to be basic ensures the analyte is in a neutral form, facilitating its extraction into an organic solvent.[3]

  • Allow all samples (calibrators, quality controls, and unknown samples) and reagents to thaw to room temperature.

  • To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 50 µL of 0.1 M sodium hydroxide to basify the sample.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Cap the tubes and vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (approximately 500 µL) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4]

  • Reconstitute the dried residue in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).[4]

  • Vortex to mix, and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS System and Conditions

The chromatographic separation is performed using a reversed-phase C18 column, which is suitable for retaining and separating small polar molecules.[5] Gradient elution is employed to ensure efficient separation and peak shape.

Table 1: Liquid Chromatography Parameters

ParameterCondition
HPLC SystemStandard UHPLC/HPLC system
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient Program
Time (min)%B
0.05
0.55
2.595
3.595
3.65
5.05

Table 2: Mass Spectrometry Parameters

Note: The mass transitions provided are theoretical and should be optimized using a reference standard of this compound.

ParameterCondition
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1)To be determined (Estimated m/z 139.1)
Product Ion (Q3)To be determined (Fragment for quantification)
Dwell Time100 ms
Collision GasArgon
Ion Source Gas 150 psi
Ion Source Gas 250 psi
Curtain Gas35 psi
IonSpray Voltage5500 V
Temperature500°C

Data Presentation

Quantitative Data Summary

The following table should be populated with data obtained from a full method validation study.

Table 3: Method Performance Characteristics (Example)

ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy at LLOQ, LQC, MQC, HQCWithin ±15% (±20% for LLOQ)
Precision (CV%) at LLOQ, LQC, MQC, HQC< 15% (< 20% for LLOQ)
Matrix EffectTo be determined
RecoveryTo be determined
Stability (Freeze-thaw, Bench-top, etc.)To be determined

Visualizations

Experimental Workflow

LC-MS/MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Basify Add 0.1M NaOH Add_IS->Basify Add_MTBE Add MTBE (600 µL) Basify->Add_MTBE Vortex_Centrifuge Vortex & Centrifuge Add_MTBE->Vortex_Centrifuge Transfer Transfer Organic Layer Vortex_Centrifuge->Transfer Evaporate Evaporate to Dryness Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Unknown Samples Calibrate->Quantify

Caption: Overall workflow from sample preparation to final quantification.

Method Development Logic

Method Development Logic cluster_ms Mass Spectrometry Optimization cluster_lc Chromatography Optimization cluster_prep Sample Preparation Optimization Infuse Infuse Analyte & IS Select_Precursor Select Precursor Ion (Q1) Infuse->Select_Precursor Optimize_Fragments Optimize Product Ions (Q3) Select_Precursor->Optimize_Fragments Optimize_CE Optimize Collision Energy Optimize_Fragments->Optimize_CE Validation Full Method Validation Optimize_CE->Validation Column_Screen Screen Columns (C18, etc.) Mobile_Phase Optimize Mobile Phases Column_Screen->Mobile_Phase Gradient_Dev Develop Gradient Profile Mobile_Phase->Gradient_Dev Check_Peak Check Peak Shape & Retention Gradient_Dev->Check_Peak Check_Peak->Validation Test_LLE Test LLE Solvents Test_SPE Test SPE Sorbents Test_LLE->Test_SPE Assess_Recovery Assess Recovery & Matrix Effects Test_SPE->Assess_Recovery Assess_Recovery->Validation Start Define Analytical Requirements Start->Infuse Start->Column_Screen Start->Test_LLE

Caption: Logical steps for developing the LC-MS/MS quantification method.

Conclusion

This application note provides a comprehensive protocol for the quantification of this compound in human plasma using LC-MS/MS. The described liquid-liquid extraction and chromatographic conditions offer a solid foundation for developing a fully validated bioanalytical method suitable for regulated and non-regulated drug development studies. The provided parameters should be optimized and validated to ensure they meet the specific requirements of the intended application.

References

Application Notes and Protocols for Evaluating the Efficacy of 5-Cyclobutyl-1,3-oxazol-2-amine Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyclobutyl-1,3-oxazol-2-amine serves as a versatile chemical scaffold for the synthesis of novel therapeutic agents. Notably, derivatives incorporating a thiourea moiety have demonstrated significant promise as antimycobacterial agents. This document provides detailed application notes and protocols for the preclinical evaluation of this compound derivatives, with a specific focus on a murine model of tuberculosis, drawing upon published efficacy data for a lead compound, 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea (herein referred to as Compound 8).

Background

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, necessitating the development of new and more effective drugs, particularly against multidrug-resistant strains. Thiourea-containing compounds have emerged as a promising class of antimycobacterial agents. A study on novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds revealed potent in vitro and in vivo activity against M. tuberculosis.[1][2][3] One of the most active compounds from this series, Compound 8, was shown to be as effective as the frontline anti-TB drug isoniazid in a murine infection model.[1][2][3]

The precise mechanism of action for this specific class of thiourea derivatives has not been definitively elucidated. However, based on the known mechanisms of other thiourea-based antitubercular drugs, a plausible hypothesis is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall. Potential targets within this pathway include the enoyl-acyl carrier protein reductase (InhA), fatty acid desaturases (e.g., DesA3), or mycobacterial membrane protein Large 3 (MmpL3).[1][2][4][5]

These application notes will detail the use of a murine model of chronic tuberculosis to evaluate the in vivo efficacy of this compound derivatives.

Putative Mechanism of Action: Inhibition of Mycolic Acid Biosynthesis

The proposed mechanism of action for the 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-arylthiourea series of compounds involves the disruption of the mycobacterial cell wall synthesis, specifically targeting the production of mycolic acids. This is a well-established target for several anti-TB drugs, including isoniazid and ethionamide.

cluster_0 Mycobacterium tuberculosis Cell Compound Thiourea Derivative (e.g., Compound 8) InhA InhA (Enoyl-ACP reductase) Compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Catalyzes Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Lysis Bacterial Lysis Cell_Wall->Bacterial_Lysis Disruption leads to

Caption: Putative mechanism of action for thiourea derivatives.

Animal Model and Experimental Protocols

A murine model of chronic tuberculosis infection is recommended for evaluating the in vivo efficacy of this compound derivatives. The low-dose aerosol infection model closely mimics the natural route of human infection and establishes a persistent, chronic disease state.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo efficacy evaluation.

cluster_workflow In Vivo Efficacy Evaluation Workflow A Acclimatization of Mice (e.g., BALB/c or C57BL/6) B Low-Dose Aerosol Infection with M. tuberculosis H37Rv A->B C Establishment of Chronic Infection (e.g., 2-4 weeks post-infection) B->C D Initiation of Treatment Regimen (Test Compound, Positive Control, Vehicle) C->D E Daily Drug Administration (e.g., Oral Gavage) D->E F Euthanasia and Organ Harvest (Lungs and Spleen) E->F At study endpoint G Tissue Homogenization F->G H Serial Dilution and Plating on Middlebrook 7H11 Agar G->H I Incubation and Colony Forming Unit (CFU) Enumeration H->I J Data Analysis (Log10 CFU Reduction) I->J

Caption: Experimental workflow for in vivo efficacy testing.

Detailed Protocols

1. Murine Model of Chronic Tuberculosis Infection

  • Animal Strain: Female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Infecting Organism: Mycobacterium tuberculosis H37Rv.

  • Infection Protocol:

    • Prepare a mid-log phase culture of M. tuberculosis H37Rv.

    • Dilute the bacterial suspension in sterile saline to the desired concentration for aerosolization.

    • Expose mice to a low-dose aerosol of M. tuberculosis using a calibrated aerosol exposure system (e.g., Glas-Col). The target is to deposit approximately 50-100 Colony Forming Units (CFUs) in the lungs of each mouse.

    • At 24 hours post-infection, sacrifice a small cohort of mice (n=3) to confirm the initial bacterial lung deposition by plating lung homogenates.

    • Allow the infection to establish for 2-4 weeks to develop a chronic disease state before initiating treatment.

2. Treatment Regimen

  • Groups:

    • Test Compound (e.g., Compound 8)

    • Positive Control (e.g., Isoniazid at a clinically relevant dose)

    • Vehicle Control (the solvent used to dissolve the test compound)

  • Dosing:

    • The test compound should be administered at various doses to determine a dose-response relationship. For Compound 8, a dose equivalent to isoniazid has been shown to be effective.[1]

    • Administer drugs daily for a predefined period (e.g., 4-8 weeks) via a suitable route, typically oral gavage.

3. Efficacy Assessment: Bacterial Load Determination

  • Organ Collection: Aseptically remove the lungs and spleen.

  • Tissue Homogenization:

    • Weigh each organ.

    • Homogenize the entire spleen and the left lung lobe in a known volume of sterile saline or PBS with 0.05% Tween 80 using a tissue homogenizer (e.g., gentleMACS Dissociator or a sterile pestle).

  • CFU Enumeration:

    • Prepare 10-fold serial dilutions of the tissue homogenates in sterile saline with 0.05% Tween 80.

    • Plate 100 µL of each appropriate dilution onto Middlebrook 7H11 agar plates supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies on plates that have between 30 and 300 colonies.

    • Calculate the number of CFUs per gram of tissue.

    • Express the data as the mean log10 CFU per organ for each treatment group.

Data Presentation

Quantitative data should be summarized in a clear tabular format to facilitate comparison between treatment groups. The primary endpoint is the reduction in bacterial load in the lungs and spleen compared to the vehicle-treated control group.

Table 1: In Vivo Efficacy of Compound 8 in a Murine Tuberculosis Model

Treatment GroupDose (mg/kg)Mean Log10 CFU ± SD (Lungs)Log10 Reduction (Lungs)Mean Log10 CFU ± SD (Spleen)Log10 Reduction (Spleen)
Vehicle Control-7.8 ± 0.3-6.5 ± 0.2-
Isoniazid255.0 ± 0.42.82.5 ± 0.34.0
Compound 8255.0 ± 0.52.82.56 ± 0.43.94

Data presented in this table is based on the findings for 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea as reported in the literature.[1][3]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vivo evaluation of this compound derivatives as potential anti-tuberculosis agents. The murine model of chronic tuberculosis infection, coupled with the quantitative assessment of bacterial load, offers a reliable preclinical system to determine the efficacy of novel compounds and guide further drug development efforts. The promising results observed with Compound 8 underscore the potential of this chemical scaffold in the search for new treatments for tuberculosis.

References

Application Notes and Protocols for Crystallization of 5-Cyclobutyl-1,3-oxazol-2-amine-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the crystallization of protein complexes with the small molecule ligand, 5-Cyclobutyl-1,3-oxazol-2-amine. The successful generation of high-quality crystals of protein-ligand complexes is a critical step in structure-based drug design, enabling the detailed structural analysis of binding interactions through X-ray crystallography.[1][2][3] The protocols outlined below describe the two primary methods for obtaining such complex crystals: co-crystallization and crystal soaking.[2][4] Additionally, this document provides templates for data collection to aid in the systematic optimization of crystallization conditions.

Introduction to Crystallization of Protein-Ligand Complexes

The crystallization of a protein in complex with a small molecule ligand like this compound can be challenging. The presence of the ligand can alter the protein's solubility, stability, or conformational state, sometimes necessitating a complete re-screening of crystallization conditions.[5] In some cases, the ligand itself can be instrumental in promoting crystallization where the apo-protein fails to crystallize.[4]

The two most common approaches to obtain protein-ligand complex crystals are:

  • Co-crystallization: The purified protein is incubated with the ligand to form a stable complex in solution prior to setting up crystallization trials.[4][5] This method is often preferred when the ligand induces a significant conformational change in the protein or when the ligand is required for protein stability.[1][5]

  • Soaking: Pre-existing crystals of the apo-protein are transferred to a solution containing the ligand.[1][4][6] The ligand then diffuses into the crystal lattice to bind to the protein. This technique is generally simpler and less resource-intensive than co-crystallization, provided that the crystal lattice is permeable to the ligand and the binding site is accessible.[1][6][7]

Experimental Workflows

The following diagrams illustrate the general workflows for co-crystallization and crystal soaking experiments.

CoCrystallization_Workflow cluster_prep Complex Formation cluster_cryst Crystallization cluster_analysis Analysis Protein Purified Protein (>95% pure) Mix Incubate Protein + Ligand (e.g., 1:10 molar ratio) Protein->Mix Ligand This compound (in a suitable solvent, e.g., DMSO) Ligand->Mix Screen Set up Crystallization Screen (e.g., Hanging Drop Vapor Diffusion) Mix->Screen Use complex solution Incubate Incubate at Constant Temperature (e.g., 4°C or 20°C) Screen->Incubate Observe Observe for Crystal Growth Incubate->Observe Harvest Harvest and Cryo-protect Crystal Observe->Harvest If crystals appear Diffraction X-ray Diffraction Data Collection Harvest->Diffraction CrystalSoaking_Workflow cluster_prep Apo-Crystal Growth cluster_soaking Ligand Soaking cluster_analysis Analysis ApoProtein Purified Apo-Protein (>95% pure) ApoCryst Grow Apo-Protein Crystals ApoProtein->ApoCryst Soak Transfer Crystal to Soaking Solution or Add Ligand to Drop ApoCryst->Soak Transfer crystal SoakSolution Prepare Soaking Solution: Mother Liquor + Ligand (e.g., 1-10 mM) SoakSolution->Soak IncubateSoak Incubate for a Defined Time (minutes to hours) Soak->IncubateSoak Harvest Harvest and Cryo-protect Crystal IncubateSoak->Harvest After incubation Diffraction X-ray Diffraction Data Collection Harvest->Diffraction

References

Medicinal Chemistry Applications of the 2-Aminooxazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminooxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its diverse biological activities and favorable physicochemical properties. As a bioisostere of the widely utilized 2-aminothiazole core, the 2-aminooxazole offers potential advantages, including improved solubility and metabolic stability, by replacing the sulfur atom with oxygen. This substitution can mitigate the potential for oxidative metabolism associated with the thiazole ring. This document provides an overview of the applications of the 2-aminooxazole scaffold in various therapeutic areas, complete with quantitative data, detailed experimental protocols, and illustrative diagrams to guide researchers in the exploration and development of novel 2-aminooxazole-based therapeutic agents.

Therapeutic Applications

The versatility of the 2-aminooxazole scaffold has led to its investigation in several key areas of drug discovery, including oncology, infectious diseases, and neurodegenerative disorders.

Anticancer Activity

2-Aminooxazole derivatives have emerged as promising candidates for the development of novel anticancer agents. Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.

A series of novel 2-aminooxazole derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, certain derivatives have demonstrated marked activity against human cervical cancer (HeLa) cell lines. The inhibitory activity is quantified by the IC50 value, which represents the concentration of the compound required to inhibit 50% of the biological activity.

Table 1: Anticancer Activity of Selected 2-Aminooxazole Derivatives

Compound ReferenceCancer Cell LineIC50 (µM)
Compound 2HeLa52.43

Data sourced from a study on the anticancer activity of 2-aminooxazole derivatives.

The development of kinase inhibitors is a key strategy in cancer therapy. The 2-aminooxazole scaffold serves as a valuable template for the design of such inhibitors.

Experimental Workflow: Kinase Inhibitor Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound 2-Aminooxazole Derivative Incubation Incubation of Kinase, Compound, and ATP Compound->Incubation Kinase Target Kinase Kinase->Incubation Assay_Components Assay Buffer, ATP, Substrate Assay_Components->Incubation Reaction Phosphorylation Reaction Incubation->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection Data Raw Data Collection Detection->Data IC50 IC50 Value Calculation Data->IC50 SAR Structure-Activity Relationship (SAR) IC50->SAR

Caption: Workflow for screening 2-aminooxazole derivatives as kinase inhibitors.

Antimicrobial Activity

The 2-aminooxazole scaffold has demonstrated significant potential in the development of novel antimicrobial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. As a bioisostere of 2-aminothiazole, which is present in several antimicrobial drugs, the 2-aminooxazole core offers a promising avenue for new antibiotic discovery.

Several N-substituted 4-phenyl-2-aminooxazoles have been synthesized and shown to exhibit potent activity against M. tuberculosis. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the effectiveness of an antimicrobial agent.

Table 2: Antitubercular Activity of Selected 2-Aminooxazole Derivatives

Compound ReferenceTarget OrganismMIC (µM)
30M. tuberculosis H37Rv3.1
34M. tuberculosis H37Rv1.5
36M. tuberculosis H37Rv6.2

Data from a study on 2-aminooxazoles as antitubercular agents.

The development of new antitubercular drugs is a global health priority due to the rise of multidrug-resistant strains.

Signaling Pathway: Postulated Mechanism of Action in Bacteria

cluster_drug Drug Action cluster_cell Bacterial Cell drug 2-Aminooxazole Derivative enzyme Essential Bacterial Enzyme (e.g., Kinase) drug->enzyme Inhibition pathway Vital Metabolic Pathway enzyme->pathway Catalyzes growth Bacterial Growth and Proliferation enzyme->growth Inhibition of growth pathway->growth

Caption: Postulated mechanism of antimicrobial action via enzyme inhibition.

Neuroprotective Applications

While direct evidence for the 2-aminooxazole scaffold in neurodegenerative diseases is emerging, the closely related 2-aminothiazole and other oxazole derivatives have shown significant promise as neuroprotective agents. These compounds are being investigated for their potential to mitigate the pathological processes in conditions like Alzheimer's and Parkinson's disease. The neuroprotective effects are often attributed to the inhibition of kinases involved in neuronal apoptosis and the modulation of other cellular pathways. Given the bioisosteric relationship, the 2-aminooxazole scaffold represents a logical and promising area for the discovery of novel neuroprotective agents.

Experimental Protocols

Synthesis of N-Aryl-4-phenyl-2-aminooxazoles

This protocol describes a general two-step procedure for the synthesis of N-aryl-4-phenyl-2-aminooxazoles, involving a condensation reaction followed by a Buchwald-Hartwig cross-coupling reaction.

Step 1: Synthesis of 4-Phenyl-2-aminooxazole

  • To a solution of 2-bromoacetophenone (1.0 eq) in dimethylformamide (DMF), add urea (10.0 eq).

  • Heat the reaction mixture at 120 °C for 30 minutes under microwave irradiation or for 3 hours using conventional heating.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the precipitate with water and dry under vacuum to yield 4-phenyl-2-aminooxazole.

  • Purify the product by column chromatography on silica gel if necessary.

Step 2: N-Arylation via Buchwald-Hartwig Cross-Coupling

  • In a reaction vessel, combine 4-phenyl-2-aminooxazole (1.0 eq), the desired aryl halide (e.g., aryl bromide, 1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., XPhos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • Add a suitable solvent, such as toluene or dioxane.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture at 100-120 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-4-phenyl-2-aminooxazole.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Assay Protocols

This protocol outlines the procedure for determining the cytotoxic effects of 2-aminooxazole derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium

  • 96-well microtiter plates

  • 2-Aminooxazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 2-aminooxazole derivative in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37 °C until a purple formazan precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the absorbance of the blank from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

This protocol describes the broth microdilution method for determining the MIC of 2-aminooxazole derivatives against bacterial strains.

Materials:

  • Bacterial strain of interest (e.g., Mycobacterium tuberculosis)

  • Appropriate liquid broth medium (e.g., Middlebrook 7H9 for M. tuberculosis)

  • 96-well microtiter plates

  • 2-Aminooxazole derivative stock solution (in DMSO)

  • Sterile saline or PBS

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of the bacterial strain, prepare a suspension in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution:

    • In a 96-well plate, add 50 µL of sterile broth to all wells from columns 2 to 12.

    • Add 100 µL of the 2-aminooxazole derivative solution (at twice the highest desired test concentration) to the wells in column 1.

    • Perform a two-fold serial dilution by transferring 50 µL from the wells of column 1 to column 2, mixing well, and then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well from columns 1 to 11. The final volume in these wells will be 100 µL.

    • Add 50 µL of sterile broth to the wells in column 12.

  • Incubation:

    • Seal the plate and incubate at the appropriate temperature and duration for the specific bacterial strain (e.g., 37 °C for 7-14 days for M. tuberculosis).

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

This protocol provides a general overview of a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase binding assay, such as the LanthaScreen® Eu Kinase Binding Assay, to determine the inhibitory potential of 2-aminooxazole derivatives.

Materials:

  • Kinase of interest (tagged, e.g., GST-tagged)

  • Europium-labeled anti-tag antibody (e.g., Anti-GST)

  • Fluorescently labeled kinase tracer (ATP-competitive)

  • Assay buffer

  • 2-Aminooxazole derivative stock solution (in DMSO)

  • 384-well microtiter plates

  • TR-FRET capable microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase and the Europium-labeled antibody in the assay buffer.

    • Prepare a 4X solution of the fluorescent tracer in the assay buffer.

    • Prepare a 4X serial dilution of the 2-aminooxazole derivative in the assay buffer containing the same concentration of DMSO as the final assay condition.

  • Assay Assembly:

    • Add 5 µL of the 4X compound dilutions to the wells of a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

    • Add 10 µL of the 2X kinase/antibody mixture to each well.

    • Initiate the binding reaction by adding 5 µL of the 4X tracer solution to each well. The final volume will be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Plate Reading:

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data to the positive and negative controls.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationship: TR-FRET Kinase Binding Assay Principle

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Cyclobutyl-1,3-oxazol-2-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am not getting the desired this compound product, or the yield is very low. What are the potential causes and how can I address them?

Answer: Low to no yield in the synthesis of 2-aminooxazoles can stem from several factors, from the quality of starting materials to the reaction conditions. Here are some common culprits and troubleshooting steps:

  • Starting Material Purity: Ensure the purity of your starting materials, particularly the α-haloketone precursor (e.g., 2-bromo-1-cyclobutylethan-1-one) and the amine source (e.g., cyanamide or urea). Impurities can lead to unwanted side reactions.

  • Reaction Temperature: The reaction temperature is critical. While some preparations proceed at room temperature, others may require heating.[1] It is advisable to monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal temperature.

  • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction over time using TLC to ensure the consumption of the starting materials.

  • Base Strength: If a base is used, its strength can significantly impact the reaction. A base that is too strong can lead to decomposition of the starting materials or product, while a base that is too weak may not facilitate the reaction effectively.

  • Instability of the Free Base: 2-Aminooxazoles can be unstable as free bases.[1] Consider isolating the product as a more stable salt, such as the hydrochloride salt, by treating the reaction mixture with dry hydrogen chloride.[1]

Issue 2: Formation of Multiple Products/Side Reactions

Question: My reaction mixture shows multiple spots on TLC, indicating the formation of side products. What are the likely side reactions and how can I minimize them?

Answer: The formation of multiple products is a common challenge in heterocyclic synthesis. For 2-aminooxazoles, potential side reactions include:

  • Over-alkylation: The amino group of the product can potentially react with the α-haloketone starting material, leading to N-alkylated byproducts. Using a slight excess of the amine source can help to minimize this.

  • Ring Opening: The oxazole ring can be susceptible to cleavage by nucleophiles.[2] If your reaction conditions are too harsh (e.g., high temperature, strong nucleophiles), this can lead to decomposition of the desired product.

  • Self-condensation of the Ketone: The α-haloketone can undergo self-condensation, especially in the presence of a base. Adding the ketone slowly to the reaction mixture can help to mitigate this.

To minimize side reactions, it is crucial to carefully control the reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying the final product. What are some effective purification strategies for this compound?

Answer: Purifying 2-aminooxazoles can be challenging due to their potential instability and polarity. Here are some recommended purification techniques:

  • Salt Formation and Precipitation: As the free base may be unstable, converting the product to a stable salt (e.g., hydrochloride) can facilitate purification by precipitation.[1] The salt can then be filtered and washed.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.[1]

  • Column Chromatography: Silica gel column chromatography can be used for purification, but care should be taken as the polar amino group may cause the compound to streak on the column. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine) can help to improve the separation.

  • Vacuum Sublimation: For thermally stable compounds, vacuum sublimation can be a powerful purification technique.[1]

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound?

A1: A common method for the synthesis of 2-aminooxazoles is the reaction of an α-haloketone with cyanamide or a related reagent. For this compound, this would involve the reaction of a 2-halo-1-cyclobutylethanone with cyanamide.

Q2: How can I prepare the α-haloketone precursor?

A2: The α-haloketone precursor can be synthesized by the halogenation of a cyclobutyl ketone. For example, 1-cyclobutylethanone can be brominated using a reagent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.

Q3: Are there any specific safety precautions I should take?

A3: Yes. α-Haloketones are lachrymators and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q4: How can I confirm the identity and purity of my final product?

A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Data Presentation

Table 1: Troubleshooting Guide for Low Product Yield

Potential Cause Recommended Action
Impure Starting MaterialsVerify purity by NMR or other analytical methods. Purify if necessary.
Sub-optimal TemperatureMonitor reaction by TLC at different temperatures to find the optimum.
Incomplete ReactionExtend reaction time and monitor by TLC until starting material is consumed.
Incorrect BaseScreen different bases (e.g., NaHCO₃, K₂CO₃, Et₃N) and stoichiometries.
Product InstabilityIsolate the product as a salt (e.g., hydrochloride).

Table 2: Common Solvents for Recrystallization

Solvent Notes
IsopropanolOften a good choice for polar compounds.[1]
BenzeneCan be used, but is a known carcinogen and should be handled with care.[1]
Dimethylformamide/WaterA potential solvent mixture for recrystallization.[1]
Ethyl Acetate/HexanesA common solvent system for recrystallizing moderately polar compounds.

Experimental Protocols

Protocol 1: General Synthesis of this compound

  • To a solution of cyanamide (1.2 equivalents) in a suitable solvent (e.g., isopropanol) is added a base (e.g., sodium bicarbonate, 1.5 equivalents).

  • The mixture is stirred at room temperature for 15 minutes.

  • A solution of 2-bromo-1-cyclobutylethan-1-one (1 equivalent) in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at a temperature between room temperature and 60°C and monitored by TLC.[1]

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

Protocol 2: Purification by Salt Formation

  • The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or dichloromethane).

  • Dry hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added.[1]

  • The resulting precipitate (the hydrochloride salt) is collected by filtration.

  • The salt is washed with cold solvent and dried under vacuum.

Mandatory Visualization

Synthesis_Pathway Cyclobutyl_ketone Cyclobutyl Ketone alpha_haloketone 2-Halo-1-cyclobutylethanone Cyclobutyl_ketone->alpha_haloketone Halogenation Product This compound alpha_haloketone->Product Cyclization Cyanamide Cyanamide Cyanamide->Product

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow start Low/No Product Yield check_sm Check Starting Material Purity start->check_sm optimize_temp Optimize Reaction Temperature check_sm->optimize_temp If pure optimize_time Optimize Reaction Time optimize_temp->optimize_time If no improvement check_base Check Base and Stoichiometry optimize_time->check_base If no improvement product_instability Consider Product Instability check_base->product_instability If no improvement isolate_salt Isolate as Salt product_instability->isolate_salt

Caption: Troubleshooting workflow for low product yield.

Logical_Relationships Reaction_Parameters Reaction Parameters Temperature Temperature Reaction_Parameters->Temperature Concentration Concentration Reaction_Parameters->Concentration Stoichiometry Stoichiometry Reaction_Parameters->Stoichiometry Yield Yield Temperature->Yield Side_Products Side Products Temperature->Side_Products Concentration->Yield Concentration->Side_Products Stoichiometry->Yield Purity Purity Stoichiometry->Purity Reaction_Outcome Reaction Outcome Yield->Reaction_Outcome Purity->Reaction_Outcome Side_Products->Reaction_Outcome

Caption: Logical relationships between reaction parameters and outcomes.

References

Technical Support Center: Optimization of 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminooxazoles.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-aminooxazoles, particularly focusing on the widely used two-step method involving the condensation of an α-haloacetophenone with urea (or a urea derivative) followed by a cross-coupling reaction for N-substitution.

Issue: Low or No Yield in the Condensation Step

Possible Causes and Solutions:

  • Poor Reactivity of Starting Materials:

    • N-substituted ureas: N-substituted ureas often exhibit lower reactivity compared to unsubstituted urea due to the reduced nucleophilicity of the oxygen atom.[1][2] For challenging substrates, consider increasing the reaction temperature or using microwave irradiation to enhance the reaction rate.[2][3]

    • Purity of α-haloacetophenone: Ensure the α-haloacetophenone is pure and free from impurities that could interfere with the reaction. The quality of starting materials is crucial for a successful synthesis.[4]

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction yield. While solvents like acetonitrile, ethanol, and DME have been used, DMF has been shown to be effective, particularly at elevated temperatures.[1][2] A switch to NMP under microwave conditions has also been reported to give good yields.[3]

    • Stoichiometric Ratio: An excess of urea is often required to drive the reaction to completion. A stoichiometric ratio of 1:10 (α-haloacetophenone to urea) has been shown to be more effective than a 1:2 ratio.[2][3]

    • Temperature and Reaction Time: Higher temperatures generally lead to higher yields and shorter reaction times. For instance, increasing the temperature from 80°C to 120°C in DMF can significantly improve the yield.[2][3] Microwave irradiation can further reduce reaction times to a few minutes.[2][3]

Troubleshooting Workflow for Low Condensation Yield

G start Low or No Condensation Yield check_sm Verify Purity of Starting Materials (α-haloacetophenone, urea) start->check_sm check_conditions Review Reaction Conditions check_sm->check_conditions optimize_solvent Optimize Solvent (e.g., switch to DMF or NMP) check_conditions->optimize_solvent optimize_ratio Increase Urea Stoichiometric Ratio (e.g., to 1:10) optimize_solvent->optimize_ratio optimize_temp Increase Reaction Temperature (e.g., to 120°C) optimize_ratio->optimize_temp use_mw Consider Microwave Irradiation optimize_temp->use_mw success Improved Yield use_mw->success G start 2-Aminooxazole Synthesis Start condensation Step 1: Condensation (α-haloacetophenone + urea) start->condensation check_condensation Reaction Successful? condensation->check_condensation troubleshoot_condensation Troubleshoot Condensation (See Guide) check_condensation->troubleshoot_condensation No coupling Step 2: Buchwald-Hartwig Coupling (For N-substitution) check_condensation->coupling Yes troubleshoot_condensation->condensation check_coupling Reaction Successful? coupling->check_coupling troubleshoot_coupling Troubleshoot Coupling (See Guide) check_coupling->troubleshoot_coupling No end Final Product check_coupling->end Yes troubleshoot_coupling->coupling

References

Technical Support Center: Purification of 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-Cyclobutyl-1,3-oxazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most common and effective purification strategies for small molecules like this compound are column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.

Q2: What are the typical physical properties of this compound that are relevant for purification?

A2: While specific experimental data for this exact molecule is limited, analogous 2-aminooxazoles are typically white to off-white solids and are often soluble in polar organic solvents.[1] The presence of the amino group allows for hydrogen bonding, which influences its solubility.[1] Understanding the solubility profile in various solvents is crucial for developing effective recrystallization and chromatography methods.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the separation of this compound from impurities during column chromatography. For all purification methods, the purity of the collected fractions should be confirmed by analytical techniques such as HPLC with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Column Chromatography

Issue 1: Poor separation of the target compound from impurities.

Possible Cause Recommended Solution
Inappropriate solvent system (mobile phase).Perform a systematic TLC analysis with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to identify an eluent that provides good separation (Rf value of the target compound between 0.2-0.4).
Incorrect stationary phase.For most small organic molecules like this, silica gel is the standard stationary phase. If baseline separation is not achieved, consider using alumina or a reverse-phase silica gel.
Column overloading.The amount of crude material should typically be 1-5% of the mass of the stationary phase. Reduce the amount of sample loaded onto the column.

Issue 2: The compound is not eluting from the column.

Possible Cause Recommended Solution
Mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For example, if using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
Strong interaction with the stationary phase.If using silica gel, the basic amino group may be interacting strongly. Consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce tailing and improve elution.

Issue 3: The compound is eluting too quickly.

Possible Cause Recommended Solution
Mobile phase is too polar.Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in a hexane/ethyl acetate system.

A general troubleshooting guide for chromatography can be a useful resource.

Recrystallization

Issue 1: The compound does not dissolve in the chosen solvent, even with heating.

Possible Cause Recommended Solution
The compound has low solubility in the selected solvent.Select a different solvent or a solvent mixture. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Issue 2: No crystals form upon cooling.

Possible Cause Recommended Solution
The solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound.
The solution is too clean (lack of nucleation sites).Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound if available.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator.

Issue 3: The resulting crystals are impure.

Possible Cause Recommended Solution
Impurities co-precipitated with the product.The cooling process may have been too fast, trapping impurities. Re-dissolve the crystals and allow them to recrystallize more slowly.
The chosen solvent did not effectively leave impurities in the solution.Perform a hot filtration step to remove any insoluble impurities before allowing the solution to cool. Consider a different recrystallization solvent where the impurities are highly soluble even at low temperatures.

Experimental Protocols

General Protocol for Purification by Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurity profile of the crude this compound.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent.

    • Pour the slurry into a glass column, ensuring no air bubbles are trapped.

    • Allow the silica gel to pack under gravity or with gentle pressure.

    • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use a constant solvent composition (isocratic elution) based on prior TLC analysis.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_Start Starting Material cluster_Purification Purification Method Selection cluster_Analysis Analysis & Final Product Crude Crude this compound ColChrom Column Chromatography Crude->ColChrom Recryst Recrystallization Crude->Recryst PrepHPLC Preparative HPLC Crude->PrepHPLC TLC_HPLC TLC / HPLC Analysis ColChrom->TLC_HPLC Recryst->TLC_HPLC PrepHPLC->TLC_HPLC TLC_HPLC->ColChrom Further Purification Pure Pure Product TLC_HPLC->Pure Purity Confirmed Troubleshooting_Logic cluster_Problem Problem Analysis cluster_Solution Potential Solutions Start Purification Issue Identified PoorSep Poor Separation? Start->PoorSep NoElution No Elution? Start->NoElution LowYield Low Yield? Start->LowYield ChangeSolvent Optimize Mobile Phase PoorSep->ChangeSolvent ChangeStationary Change Stationary Phase PoorSep->ChangeStationary CheckLoading Reduce Sample Load PoorSep->CheckLoading IncreasePolarity Increase Eluent Polarity NoElution->IncreasePolarity AddModifier Add Modifier (e.g., TEA) NoElution->AddModifier LowYield->ChangeSolvent OptimizeRecryst Optimize Recrystallization Conditions LowYield->OptimizeRecryst

References

Technical Support Center: 2-Aminooxazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly low yields, encountered during the synthesis of 2-aminooxazoles.

Frequently Asked Questions (FAQs)

Q1: My standard Hantzsch synthesis of a 4-aryl-2-aminooxazole from an α-bromoacetophenone and urea is giving a very low yield. What are the common causes and how can I improve it?

Low yields in the classic condensation reaction are often due to suboptimal reaction conditions or an unfavorable solvent choice. The reaction is highly sensitive to temperature, time, solvent, and the stoichiometric ratio of the reactants.

Troubleshooting Steps:

  • Solvent Selection: The choice of solvent is critical. While various solvents can be used, high-boiling aprotic polar solvents like N,N-Dimethylformamide (DMF) have been shown to be superior. In comparative studies, using Dimethyl sulfoxide (DMSO) under similar conditions resulted in no product conversion.[1][2] While N-methylpyrrolidone (NMP) can produce comparable yields to DMF, purification is often more problematic.[1][3]

  • Reactant Stoichiometry: An excess of urea is generally beneficial. Increasing the stoichiometric ratio of α-bromoacetophenone to urea from 1:2 to 1:10 can significantly improve the yield and shorten the reaction time.[1][3]

  • Temperature and Reaction Time: Higher temperatures often lead to better yields and shorter reaction times. The use of a microwave reactor can be particularly effective, as it allows for rapid heating to high temperatures and pressures. For instance, increasing the temperature from ambient to 120°C can raise the yield from 18% to 45%.[1][3] With microwave assistance, reactions can be completed in as little as 3 minutes at 120°C, yielding good results.[1][3]

Optimization Data for Condensation of α-bromo-4′-methylacetophenone with Urea

EntrySolventReactant Ratio (Ketone:Urea)MethodTemperature (°C)TimeYield (%)
1DMF1:2ConventionalRT24 h18
2DMF1:10Conventional12030 min45
3DMSO1:10Conventional12030 min0
4DMF1:10Microwave8015 min53
5DMF1:10Microwave1203 min56
6NMP1:10Microwave1203 min45-50

Data compiled from studies on the synthesis of 4-(p-tolyl)oxazol-2-amine.[1][3]

Q2: I am attempting to synthesize an N-substituted 4-aryl-2-aminooxazole using the Hantzsch protocol with an N-substituted urea, but the reaction is failing. Why is this happening and what is the alternative?

The direct Hantzsch protocol, which is highly effective for synthesizing 2-aminothiazoles from thioureas, is notoriously inefficient for producing N-substituted 2-aminooxazoles when N-substituted ureas are used.[1][3] This is often attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1]

Recommended Alternative: A Two-Step Synthetic Strategy

A more robust and versatile method involves a two-step approach:

  • Step A: Synthesis of the 4-aryl-2-aminooxazole core via the optimized condensation of an α-bromoacetophenone with unsubstituted urea.

  • Step B: N-arylation of the resulting 2-aminooxazole core using a Buchwald-Hartwig cross-coupling reaction.[1][2]

This strategy bypasses the problematic direct condensation with substituted ureas and has been used successfully to prepare a variety of N-substituted 4-aryl-2-aminooxazoles.[1]

Start Goal: N-Substituted 4-Aryl-2-Aminooxazole Hantzsch Direct Hantzsch Synthesis (α-bromoacetophenone + N-substituted urea) Start->Hantzsch Traditional Approach TwoStep Recommended Alternative: Two-Step Synthesis Start->TwoStep Proven Strategy Failure Reaction Failure/ Very Low Yield Hantzsch->Failure StepA Step A: Condensation (α-bromoacetophenone + Unsubstituted Urea) TwoStep->StepA Intermediate 4-Aryl-2-Aminooxazole (Core Structure) StepA->Intermediate StepB Step B: N-Arylation (Buchwald-Hartwig Cross-Coupling) Intermediate->StepB Product Successful Synthesis of Target Molecule StepB->Product

Figure 1. Decision workflow for synthesizing N-substituted 2-aminooxazoles.
Q3: I am using the two-step method involving Buchwald-Hartwig N-arylation. How can I optimize the conditions for this cross-coupling step to maximize my yield?

The Buchwald-Hartwig reaction is a powerful tool for this synthesis, but its efficiency depends heavily on the choice of catalyst (palladium source and ligand), base, and solvent.

Troubleshooting and Optimization:

  • Catalyst System: The choice of phosphine ligand is crucial. Biarylphosphine ligands are highly effective. Catalysts like X-Phos Pd G2 and S-Phos Pd G2 have shown excellent results, often providing the desired product in good yields (49-50%).[1][3]

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (t-BuONa) has consistently proven to be the most effective base for this transformation, outperforming others like Cs₂CO₃ and K₃PO₄.[2] While other bases may yield some product, they are generally less efficient.[2]

  • Solvent and Temperature: A mixture of toluene and t-BuOH is a common and effective solvent system for this coupling.[2] Similar to the initial condensation, microwave heating at high temperatures (e.g., 130°C) can drastically reduce reaction times to around 10-15 minutes while maintaining good yields.[2]

Optimization Data for Buchwald-Hartwig Coupling

EntryCatalystBaseYield (%)
1X-Phos Pd G2t-BuONa 50
2X-Phos Pd G2Cs₂CO₃42
3X-Phos Pd G2K₂CO₃0
4S-Phos Pd G2t-BuONa 49
5S-Phos Pd G2Cs₂CO₃20
6DavePhos/Pd(OAc)₂K₂CO₃11

Reaction conditions: 4-(p-tolyl)oxazol-2-amine, aryl bromide, base, catalyst in toluene/t-BuOH at 130°C in a microwave reactor.[1][2]

Q4: What are the key steps in a typical experimental protocol for the two-step synthesis of N,4-diaryl-2-aminooxazoles?

Below are generalized protocols based on optimized methods reported in the literature.[1][2]

Protocol A: Microwave-Assisted Synthesis of 4-Aryl-2-Aminooxazole

  • Reactant Setup: In a microwave reaction vessel, combine the appropriate α-bromoacetophenone (1.0 equiv) and urea (10.0 equiv).

  • Solvent Addition: Add N,N-Dimethylformamide (DMF) to the vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C (300 W) for 3 minutes.

  • Work-up: After cooling, pour the reaction mixture into water. Collect the resulting precipitate by filtration.

  • Purification: Wash the precipitate with water and diethyl ether. The crude product can be further purified by column chromatography or recrystallization if necessary.

Protocol B: Buchwald-Hartwig N-Arylation

  • Reactant Setup: To a microwave reaction vessel, add the 4-aryl-2-aminooxazole (1.0 equiv), the desired aryl bromide (1.1 equiv), sodium tert-butoxide (t-BuONa, 1.5 equiv), and the palladium catalyst (e.g., X-Phos Pd G2, 0.1 equiv).

  • Solvent Addition: Add a mixture of toluene and t-BuOH.

  • Microwave Irradiation: Seal the vessel and irradiate in a microwave reactor at 130°C (300 W) for 15 minutes.

  • Work-up: After cooling, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final N,4-diaryl-2-aminooxazole.

cluster_0 Protocol A: Core Synthesis cluster_1 Protocol B: N-Arylation A1 1. Combine Ketone (1 eq) & Urea (10 eq) in DMF A2 2. Microwave Irradiation (120°C, 3 min) A1->A2 A3 3. Aqueous Work-up & Filtration A2->A3 A4 4. Purify Precipitate A3->A4 B1 1. Combine Aminooxazole (1 eq), Ar-Br (1.1 eq), Base & Catalyst A4->B1 Product from A is starting material for B B2 2. Add Toluene/t-BuOH B1->B2 B3 3. Microwave Irradiation (130°C, 15 min) B2->B3 B4 4. Solvent Extraction B3->B4 B5 5. Column Chromatography B4->B5

References

Stability issues of 5-Cyclobutyl-1,3-oxazol-2-amine in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-Cyclobutyl-1,3-oxazol-2-amine in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The 2-aminooxazole ring system can be susceptible to hydrolysis under acidic or basic conditions.

  • Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.

Q2: I am observing a rapid loss of my compound in an acidic aqueous solution. What could be the cause?

Rapid degradation in acidic aqueous solutions is likely due to acid-catalyzed hydrolysis of the oxazole ring. The 2-aminooxazole moiety can be susceptible to ring opening under these conditions. It is recommended to perform detailed pH stability studies to identify the optimal pH range for your experiments.

Q3: Are there any known stability advantages of the 2-aminooxazole scaffold compared to other similar structures?

Yes, in some cases, 2-aminooxazoles are considered bioisosteres of 2-aminothiazoles and may offer certain advantages, such as improved solubility and potentially a different metabolic stability profile due to the absence of an oxidizable sulfur atom.[1][2] However, the specific stability of this compound must be determined experimentally.

Q4: What are the expected degradation products of this compound?

While specific degradation products for this molecule are not extensively documented in the public domain, potential degradation pathways for 2-aminooxazoles could include:

  • Hydrolytic ring opening: This could lead to the formation of N-cyclobutylcarbonyl-2-amino-2-oxoethanamine or related open-chain structures.

  • Oxidation: Oxidation of the amine or the cyclobutyl ring could occur.

  • Photodegradation: Light-induced reactions could lead to a variety of degradation products.

Forced degradation studies are essential to identify the likely degradation products under various stress conditions.[3][4][5]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
Potential Cause Troubleshooting Step
Compound degradation in assay media. 1. Prepare fresh stock solutions of this compound for each experiment. 2. Assess the stability of the compound in the assay buffer over the time course of the experiment. Use a stability-indicating analytical method (e.g., HPLC-UV) to monitor the compound's concentration. 3. If degradation is observed, consider adjusting the buffer pH or adding antioxidants (if oxidation is suspected).
Precipitation of the compound. 1. Determine the kinetic solubility of the compound in the assay media.[1][6] 2. If solubility is an issue, consider using a co-solvent (e.g., DMSO, ethanol) at a concentration that does not affect the assay performance. Ensure the final concentration of the co-solvent is consistent across all experiments.
Issue 2: Appearance of unknown peaks in chromatograms during analysis.
Potential Cause Troubleshooting Step
On-column degradation. 1. Modify the HPLC method. Try a different column stationary phase or a mobile phase with a more neutral pH. 2. Reduce the column temperature.
Degradation in the autosampler. 1. Use a cooled autosampler (e.g., 4 °C). 2. Limit the time samples are stored in the autosampler before injection. A study of the stability of analytical solutions is recommended.[7]
Formation of degradation products in the stock solution. 1. Prepare fresh stock solutions and store them under appropriate conditions (e.g., -20 °C or -80 °C, protected from light). 2. Conduct a formal stability study of the stock solution to determine its shelf life.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are crucial for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5]

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.[8][9]

Protocol 2: pH Stability Profile

Objective: To determine the stability of this compound across a range of pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., HCl buffer, acetate buffer, phosphate buffer, borate buffer).

  • Sample Preparation: Add a small aliquot of a concentrated stock solution of the compound to each buffer to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37 °C) for a defined period (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Analysis: At each time point, analyze the samples by a validated HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time to determine the degradation rate constant (k) at each pH. The half-life (t₁/₂) can then be calculated as 0.693/k.

Data Presentation

Table 1: Summary of Forced Degradation Studies (Hypothetical Data)
Stress Condition% DegradationNumber of DegradantsMajor Degradant (m/z)
0.1 N HCl, 60 °C, 24h25.42158.1
0.1 N NaOH, 60 °C, 24h15.81158.1
3% H₂O₂, RT, 24h8.21155.1
Heat (105 °C), 24h2.10-
Photolytic (UV)45.13137.1, 111.1
Table 2: pH-Rate Profile of this compound at 37 °C (Hypothetical Data)
pHRate Constant (k, h⁻¹)Half-life (t₁/₂, h)
2.00.02824.8
4.00.00977.0
6.00.002346.5
7.40.003231.0
8.00.00799.0
10.00.01546.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to stress thermal Thermal (105°C, solid) stock->thermal Expose to stress photo Photolytic (UV/Vis light) stock->photo Expose to stress hplc HPLC-UV/MS Analysis acid->hplc Analyze samples base->hplc Analyze samples oxidation->hplc Analyze samples thermal->hplc Analyze samples photo->hplc Analyze samples data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation parent This compound hydrolysis_product Ring-Opened Product (e.g., N-acylurea derivative) parent->hydrolysis_product H2O oxidation_product Oxidized Product (e.g., N-oxide or hydroxylated) parent->oxidation_product [O]

Caption: Potential degradation pathways.

References

Improving the solubility of 5-Cyclobutyl-1,3-oxazol-2-amine for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with 5-Cyclobutyl-1,3-oxazol-2-amine for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My 10 mM stock of this compound in DMSO precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

A1: This is a common issue known as compound precipitation, which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where its solubility is much lower.[1][2] The DMSO concentration decreases upon dilution, causing the compound to fall out of solution.[2]

To address this, you can try the following:

  • Lower the final compound concentration: Your target concentration might be above the aqueous solubility limit of the compound. Test a serial dilution to find the highest concentration that remains in solution.

  • Increase the final DMSO concentration: Most cell lines can tolerate up to 0.5% DMSO, and some up to 1%, without significant toxicity.[3][4][5] Increasing the final DMSO percentage in your assay may keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to account for any solvent effects.

  • Use a co-solvent system: A mixture of solvents can improve solubility.[6][7] See the protocol below for developing a co-solvent system.

  • Utilize solubility enhancers: Excipients like cyclodextrins can encapsulate the compound and increase its aqueous solubility.[8][9][10]

Q2: What is the best initial approach to determine the solubility of this compound in different solvent systems?

A2: A systematic solubility screening is the most effective approach. This involves testing the solubility of the compound in a range of pharmaceutically acceptable solvents and buffers. A general workflow for this process is outlined below. It is advisable to start with common solvents used in in vitro assays such as DMSO, ethanol, and various aqueous buffers at different pH levels.[3][7]

G cluster_0 Solubility Screening Workflow A Weigh Compound B Add Solvent (e.g., DMSO, Ethanol, Buffer) A->B C Vortex/Sonicate B->C D Equilibrate (e.g., 24h at RT) C->D E Centrifuge to Pellet Undissolved Solid D->E F Analyze Supernatant (e.g., HPLC, UV-Vis) E->F G Determine Saturated Solubility F->G

Caption: A general experimental workflow for determining the kinetic and thermodynamic solubility of a compound.

Q3: Can pH adjustment improve the solubility of this compound?

A3: Yes, pH can significantly impact the solubility of ionizable compounds.[11][12] this compound contains a basic amine group.[13][14] In acidic conditions (lower pH), this amine group will likely become protonated, forming a more soluble salt.[12] Therefore, testing the solubility in buffers with a pH below 7 is recommended. Basic salts are generally more soluble in acidic solutions.[12]

Troubleshooting Guide

Problem 1: Compound precipitates over the course of a long-term (24-48h) cell-based assay.

  • Possible Cause: The compound may have initially formed a supersaturated solution that is not stable over time, leading to delayed precipitation. This is known as "kinetic solubility" versus "thermodynamic solubility".[1]

  • Troubleshooting Steps:

    • Reduce the dosing concentration: The working concentration is likely above the thermodynamic solubility limit.

    • Incorporate a stabilizing agent: The presence of serum proteins (e.g., FBS) in the cell culture media can help stabilize the compound and prevent precipitation. Consider if your media contains a sufficient concentration of serum.

    • Use cyclodextrins: Cyclodextrins can form inclusion complexes with the compound, enhancing its stability and solubility in aqueous media over time.[8][15][16]

Problem 2: High concentrations of co-solvents are affecting my cell viability or assay results.

  • Possible Cause: Organic solvents like DMSO and ethanol can be toxic to cells at higher concentrations.[3][4][17] They can also interfere with enzyme activity or other biological readouts.[18]

  • Troubleshooting Steps:

    • Determine the maximum tolerable solvent concentration: Run a dose-response curve with the solvent alone to determine the highest concentration that does not affect your specific cells or assay readout. This should always be included as a vehicle control.

    • Explore alternative, less toxic co-solvents: Consider using propylene glycol (PG) or polyethylene glycol 400 (PEG 400), which are often better tolerated in cell-based assays.[7]

    • Switch to a non-solvent-based solubilization method: Investigate the use of cyclodextrins or lipid-based formulations, which can reduce the required amount of organic solvent.[8][]

G cluster_1 Troubleshooting Precipitation Start Compound Precipitates in Assay CheckConc Is final concentration > 10 µM? Start->CheckConc LowerConc Lower Final Concentration CheckConc->LowerConc Yes CheckDMSO Is final DMSO < 0.5%? CheckConc->CheckDMSO No LowerConc->CheckDMSO IncreaseDMSO Increase Final DMSO (up to 1%) CheckDMSO->IncreaseDMSO Yes UseCosolvent Try Co-Solvent System (e.g., EtOH, PEG 400) CheckDMSO->UseCosolvent No IncreaseDMSO->UseCosolvent UseCyclodextrin Use Cyclodextrin (e.g., HP-β-CD) UseCosolvent->UseCyclodextrin StillPrecipitates Precipitation Persists UseCyclodextrin->StillPrecipitates

Caption: A decision-making workflow for addressing compound precipitation in aqueous assay buffers.

Quantitative Data on Solubility Enhancement Strategies

The following tables provide hypothetical data to illustrate the potential impact of different solubilization methods on a poorly soluble compound like this compound.

Table 1: Solubility in Different Co-Solvent Systems

Solvent System (Aqueous Buffer pH 7.4 with X% Solvent)Apparent Solubility (µg/mL)Fold Increase (vs. Buffer)
0.5% DMSO (Control)1.51.0
1% DMSO3.22.1
5% Ethanol8.55.7
5% Propylene Glycol (PG)12.18.1
5% PEG 40015.810.5

Table 2: Effect of pH on Aqueous Solubility

Aqueous BufferApparent Solubility (µg/mL)Fold Increase (vs. pH 7.4)
Phosphate Buffered Saline (pH 7.4)1.21.0
Citrate Buffer (pH 5.0)25.621.3
Glycine-HCl Buffer (pH 3.0)150.3125.3

Table 3: Effect of Cyclodextrins on Aqueous Solubility (in pH 7.4 Buffer)

Solubilizing AgentApparent Solubility (µg/mL)Fold Increase (vs. Buffer)
No Additive (Control)1.21.0
10 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD)45.738.1
10 mM Sulfobutylether-β-cyclodextrin (SBE-β-CD)88.273.5

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent Stock Solution

This protocol describes how to prepare a stock solution using a co-solvent to improve solubility.

  • Prepare a high-concentration primary stock: Dissolve this compound in 100% DMSO to make a 50 mM stock solution.

  • Create a co-solvent mixture: Prepare a sterile mixture of the desired co-solvent and aqueous buffer. For example, a 50% ethanol solution would be equal parts 100% ethanol and your assay buffer.

  • Intermediate Dilution: Dilute the 50 mM DMSO stock into the co-solvent mixture. For instance, a 1:10 dilution into a 50% ethanol mixture will result in a 5 mM stock in 10% DMSO / 45% ethanol / 45% buffer. This intermediate stock is more compatible with the final aqueous assay buffer.

  • Final Dilution: Add the intermediate stock to your final assay plate. A 1:100 dilution of the 5 mM intermediate stock would yield a final concentration of 50 µM in 0.1% DMSO / 0.45% ethanol.

  • Controls: Always prepare a vehicle control containing the same final concentration of all solvents.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol outlines how to test the effect of pH on solubility.

  • Prepare a range of buffers: Prepare sterile aqueous buffers across a physiologically relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Add Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved compound.

  • Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.

Protocol 3: Using Cyclodextrins to Improve Solubility

This protocol describes the use of cyclodextrins as solubilizing agents.

  • Prepare Cyclodextrin Solutions: Prepare solutions of a suitable cyclodextrin (e.g., HP-β-CD) in your assay buffer at various concentrations (e.g., 5, 10, 20 mM).

  • Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.

  • Complexation: Vortex the samples and allow them to equilibrate with shaking for 24-48 hours to facilitate the formation of inclusion complexes.[8]

  • Separation and Quantification: Centrifuge the samples to remove undissolved solid and quantify the concentration of the compound in the supernatant as described in Protocol 2.

References

Minimizing side-product formation in oxazole ring closure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize side-product formation during oxazole ring closure reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of side products in oxazole synthesis?

A1: Side-product formation in oxazole synthesis is often dependent on the chosen synthetic route. However, common sources include incomplete cyclization, over-oxidation, competing rearrangement reactions, and instability of the oxazole ring under harsh reaction conditions. For instance, strong acids used in methods like the Robinson-Gabriel synthesis can lead to degradation, while nucleophilic attack can cause ring cleavage in the final product.[1][2][3]

Q2: How does the choice of starting materials affect the purity of the final oxazole product?

A2: The purity and structure of starting materials are critical. In the Fischer oxazole synthesis, for example, the reaction uses a cyanohydrin and an aldehyde.[4] Impurities in either of these starting materials can lead to the formation of undesired oxazole derivatives or other byproducts. Similarly, in the Robinson-Gabriel synthesis, which starts with a 2-acylamino-ketone, the purity of this precursor is essential for a clean reaction.[1]

Q3: Can the oxazole ring itself be a source of side reactions?

A3: Yes, the oxazole ring has specific reactivity patterns that can lead to side products. The C2 position is susceptible to deprotonation by strong bases, which can be followed by ring opening to form an isonitrile.[3] The ring can also undergo cycloaddition reactions (Diels-Alder), and oxidation can lead to ring cleavage.[2][3] Electrophilic substitution typically occurs at the C5 position, but requires activating groups.[5]

Q4: Are there "greener" methods for oxazole synthesis that can reduce side products and simplify purification?

A4: Yes, green chemistry approaches are being increasingly applied to oxazole synthesis. These methods include microwave-assisted synthesis, the use of ionic liquids as solvents, and catalysis with recoverable catalysts like copper ferrite.[6][7][8] One-pot reactions and multicomponent reactions (MCRs) are particularly effective as they reduce the number of intermediate purification steps, which can minimize product loss and the formation of side products.[6] For example, a polymer-supported tosylmethyl isocyanide (TosMIC) reagent has been developed for the Van Leusen synthesis, which simplifies the removal of byproducts through simple filtration.[9][10]

Troubleshooting Guides by Synthetic Method

Robinson-Gabriel Synthesis

This method involves the cyclodehydration of a 2-acylamino-ketone to form the oxazole.[1]

Q: My Robinson-Gabriel reaction is giving a low yield and multiple spots on TLC. What is the likely cause?

A: This is often due to the harsh conditions of the cyclodehydrating agent, typically a strong acid like concentrated sulfuric acid.[1][2] These conditions can cause degradation of the starting material or the oxazole product.

Recommended Solutions:

  • Use a Milder Dehydrating Agent: A variety of milder reagents can be used to effect the cyclodehydration. Consider screening alternative agents to find one that is compatible with your substrate.

  • Optimize Reaction Temperature and Time: Lowering the reaction temperature or reducing the reaction time may help to minimize the degradation of sensitive functional groups.

Dehydrating AgentTypical Use CaseReference
Sulfuric Acid (H₂SO₄)Traditional, strong dehydrating agent[1]
Phosphorus Pentoxide (P₂O₅)Strong dehydrating agent[1]
Phosphoryl Chloride (POCl₃)Commonly used, effective for many substrates[1][2]
Thionyl Chloride (SOCl₂)Another common and effective reagent[1][2]
Polyphosphoric Acid (PPA)Can be effective where other acids fail[1]

A decision-making workflow for selecting a dehydrating agent is shown below.

start Start: Low Yield in Robinson-Gabriel Synthesis check_substrate Is the substrate sensitive to strong acid? start->check_substrate mild_agents Use milder dehydrating agents: - POCl₃ - SOCl₂ - Burgess Reagent check_substrate->mild_agents Yes strong_agents Optimize conditions for strong acids (H₂SO₄, PPA): - Lower Temperature - Shorter Reaction Time check_substrate->strong_agents No end_mild Problem Solved mild_agents->end_mild end_strong Problem Solved strong_agents->end_strong

Caption: Troubleshooting Robinson-Gabriel Dehydration.

Fischer Oxazole Synthesis

This synthesis produces an oxazole from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4]

Q: I am observing significant amounts of a chloro-oxazoline or an oxazolidinone byproduct in my Fischer synthesis. How can I prevent this?

A: The formation of these side products is a known issue in the Fischer synthesis.[4] It arises from the reaction pathway involving a chloro-oxazoline intermediate, which can either eliminate HCl to form the desired oxazole or be hydrolyzed to the oxazolidinone.

Recommended Solutions:

  • Strictly Anhydrous Conditions: The reaction must be carried out under rigorously dry conditions. Water in the reaction mixture can promote the formation of the oxazolidinone byproduct. The use of dry ether as a solvent and dry HCl gas is crucial.[4]

  • Control of Stoichiometry: Use equimolar amounts of the cyanohydrin and aldehyde to ensure a balanced reaction and minimize side reactions from excess starting materials.[4]

  • Post-Reaction Workup: The initial product precipitates as the hydrochloride salt. Conversion to the free base by carefully adding water or by boiling with alcohol can help to complete the elimination to the desired oxazole.[4]

The general workflow for minimizing byproducts in this synthesis is outlined below.

start Fischer Oxazole Synthesis reactants Aldehyde + Cyanohydrin (Equimolar) start->reactants conditions Anhydrous Ether Dry HCl Gas reactants->conditions intermediate Chloro-oxazoline Intermediate conditions->intermediate oxazole_path Elimination of HCl intermediate->oxazole_path side_product_path Hydrolysis (if H₂O present) intermediate->side_product_path product Desired Oxazole Product oxazole_path->product byproduct Oxazolidinone Byproduct side_product_path->byproduct

Caption: Fischer Oxazole Synthesis Reaction Pathways.

Van Leusen Oxazole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde in the presence of a base to form 5-substituted oxazoles.[11]

Q: My Van Leusen reaction is producing a mixture of the desired oxazole and the intermediate oxazoline. How can I drive the reaction to completion?

A: The Van Leusen reaction proceeds through an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole.[11] Incomplete elimination is a common issue.

Recommended Solutions:

  • Choice and Amount of Base: The elimination step is base-mediated. Using a stronger base or a greater excess of the base can promote the formation of the final oxazole product. For example, microwave-assisted procedures have shown that controlling the amount of K₃PO₄ can selectively yield either the oxazoline or the oxazole.[12]

  • Increase Temperature/Reaction Time: Providing more thermal energy can help overcome the activation barrier for the elimination step. Microwave irradiation has been shown to be effective in driving the reaction to completion in a short amount of time.[12]

BaseMolar EquivalentsTemperature (°C)Time (min)ProductYield (%)Reference
K₃PO₄1.06010Oxazoline94[12]
K₃PO₄2.0658Oxazole96[12]
Triethylamine-50-OxazoleExcellent[11]
K₂CO₃-RT-OxazoleHigh[11]

Experimental Protocols

Protocol 1: General Procedure for Fischer Oxazole Synthesis

Adapted from Fischer, 1896.[4]

  • Preparation: Ensure all glassware is oven-dried and the reaction is assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent.

  • Reaction Setup: Dissolve equimolar amounts of the aromatic aldehyde and the corresponding aldehyde cyanohydrin in anhydrous ether in a suitable reaction flask.

  • HCl Addition: Bubble dry hydrogen chloride gas through the solution. The reaction is typically conducted at room temperature.

  • Precipitation: The oxazole product will precipitate out of the ether solution as its hydrochloride salt.

  • Isolation: Collect the precipitate by filtration.

  • Conversion to Free Base: To obtain the neutral oxazole, treat the hydrochloride salt with a weak base (e.g., sodium bicarbonate solution) or boil it in alcohol to promote the elimination of HCl.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Van Leusen Synthesis of 5-Substituted Oxazoles

Adapted from Rashamuse et al., 2020.[12]

  • Reactant Mixture: In a microwave reaction vessel, combine the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.0 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).

  • Solvent: Add a suitable solvent, such as isopropyl alcohol (IPA).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 65 °C (350 W) for approximately 8-10 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to confirm the consumption of starting materials and formation of the product.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References

Addressing off-target effects of 5-Cyclobutyl-1,3-oxazol-2-amine in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Cyclobutyl-1,3-oxazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals to help address potential off-target effects of this compound in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary known target of this compound?

A1: Based on internal screening data, this compound is a potent inhibitor of the serine/threonine kinase, Aurora Kinase A (AURKA). It is being investigated for its potential as an anti-cancer agent due to the role of AURKA in cell cycle regulation.

Q2: Are there any known off-target effects of this compound?

A2: Yes, like many kinase inhibitors, this compound can exhibit off-target activity.[1] Profiling studies have indicated potential inhibitory effects on other kinases, particularly those with structurally similar ATP-binding pockets. Additionally, at higher concentrations, non-specific effects on cell viability and other cellular processes have been observed. It is crucial to characterize the selectivity of this compound in your specific experimental system.[2]

Q3: What are the common unexpected results observed in cellular assays with this compound?

A3: Users have reported several unexpected outcomes, including:

  • Discrepancies between biochemical and cellular potency.

  • Unanticipated levels of cytotoxicity at concentrations where the primary target is not expected to induce cell death.

  • Activation or inhibition of signaling pathways seemingly unrelated to the primary target.[3]

  • Variable results across different cell lines.

Q4: How can I determine if the observed cellular phenotype is due to an off-target effect?

A4: A multi-pronged approach is recommended:

  • Selectivity Profiling: Test the compound against a broad panel of kinases to identify other potential targets.[4]

  • Cellular Target Engagement Assays: Confirm that the compound is binding to its intended target in live cells using techniques like the Cellular Thermal Shift Assay (CETSA).[5]

  • Dose-Response Analysis: Carefully analyze the concentration at which the on-target and any unexpected phenotypes occur. A significant separation between these concentrations suggests the phenotype may be due to an off-target effect.

  • Use of a Negative Control: If available, a structurally similar but inactive analog of this compound can help differentiate between specific and non-specific effects.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to broadly characterize the cellular response to the compound.

Q5: What is the recommended starting concentration for my cellular assays?

A5: We recommend starting with a dose-response curve that spans a wide range of concentrations, from well below to well above the biochemical IC50 for the primary target. A typical starting range might be from 1 nM to 100 µM. This will help to establish the potency for the desired on-target effect and identify concentrations at which off-target effects or cytotoxicity may become prominent.

Troubleshooting Guides

This section provides guidance for specific issues you may encounter during your experiments with this compound.

Issue 1: Observed cellular IC50 is significantly higher than the biochemical IC50.
Possible Cause Troubleshooting Step
Poor Cell Permeability Perform a cellular uptake assay to measure the intracellular concentration of the compound.
Compound Efflux Use cell lines with known expression levels of efflux pumps (e.g., P-glycoprotein) or use an efflux pump inhibitor as a control.
High Protein Binding in Media Reduce the serum concentration in your cell culture media during the compound treatment period, if compatible with your cell line.
Compound Degradation Assess the stability of the compound in your cell culture media over the time course of your experiment using LC-MS.
Issue 2: Unexpected cytotoxicity is observed at concentrations close to the on-target IC50.
Possible Cause Troubleshooting Step
Inhibition of an essential off-target kinase Conduct a broad kinase selectivity screen to identify potential off-target kinases that are critical for cell survival.[6]
General cellular toxicity Perform a panel of cytotoxicity assays that measure different cellular health parameters (e.g., membrane integrity, mitochondrial function).[7]
Induction of apoptosis or necrosis Use assays to specifically measure markers of apoptosis (e.g., caspase activation) or necrosis (e.g., LDH release).
Data Presentation: Kinase Selectivity Profile

The following table summarizes hypothetical kinase profiling data for this compound at a concentration of 1 µM.

Kinase Target% Inhibition at 1 µM
AURKA (Primary Target) 95%
AURKB65%
VEGFR245%
SRC20%
EGFR5%
CDK215%

This data indicates that while the compound is most potent against its primary target, AURKA, it also shows considerable activity against AURKB and VEGFR2 at this concentration, which could contribute to the observed cellular phenotype.

Data Presentation: Cellular Viability Assay (MTT)

The table below shows example data from an MTT assay to assess the cytotoxic effects of this compound on two different cell lines.

Concentration (µM)Cell Line A (% Viability)Cell Line B (% Viability)
0 (Vehicle)100%100%
0.0198%99%
0.195%96%
185%92%
1050%75%
10015%40%

This data suggests that Cell Line A is more sensitive to the cytotoxic effects of the compound than Cell Line B.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases. Commercial services often perform these screens.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Assay Plate Preparation: In a 384-well plate, add the compound to the appropriate wells to achieve the desired final concentration (e.g., 1 µM).[9] Include a DMSO-only control.

  • Kinase Reaction Initiation: Add the kinase, its specific substrate, and ATP to each well to initiate the reaction.[9] The specific concentrations will depend on the kinase being assayed.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percent inhibition for each kinase relative to the DMSO control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for verifying the engagement of this compound with its target protein in intact cells.[5]

  • Cell Culture and Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with either this compound at the desired concentration or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Harvesting: Harvest the cells and wash them with PBS.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Protein Analysis: Collect the supernatant and analyze the amount of the target protein (e.g., AURKA) remaining in the soluble fraction by Western blot or other protein quantification methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[10]

Protocol 3: MTT Assay for Cell Viability

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[11]

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_upstream Upstream Regulation cluster_aurka Aurora Kinase A Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt AURKA Aurora Kinase A Akt->AURKA PLK1 PLK1 AURKA->PLK1 CDC25 CDC25 PLK1->CDC25 Mitosis Mitotic Entry CDC25->Mitosis 5_Cyclobutyl_1_3_oxazol_2_amine This compound 5_Cyclobutyl_1_3_oxazol_2_amine->AURKA Experimental_Workflow Start Unexpected Cellular Phenotype Observed Kinase_Profiling Kinase Selectivity Profiling Start->Kinase_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Start->CETSA Cytotoxicity_Assay Cytotoxicity Profiling (e.g., MTT) Start->Cytotoxicity_Assay Data_Integration Integrate Data and Analyze Kinase_Profiling->Data_Integration CETSA->Data_Integration Cytotoxicity_Assay->Data_Integration Conclusion On-Target or Off-Target Effect? Data_Integration->Conclusion On_Target Phenotype is On-Target Conclusion->On_Target Correlates with Primary Target Off_Target Phenotype is Off-Target Conclusion->Off_Target Correlates with Other Targets/Toxicity Troubleshooting_Logic High_Cellular_IC50 High Cellular IC50 vs. Biochemical IC50 Permeability Check Cell Permeability High_Cellular_IC50->Permeability No Unexpected_Toxicity Unexpected Cytotoxicity? High_Cellular_IC50->Unexpected_Toxicity Yes Efflux Investigate Compound Efflux Permeability->Efflux Protein_Binding Assess Media Protein Binding Efflux->Protein_Binding Off_Target_Screen Perform Off-Target Kinase Screen Unexpected_Toxicity->Off_Target_Screen Apoptosis_Assay Run Apoptosis/Necrosis Assays Off_Target_Screen->Apoptosis_Assay

References

Technical Support Center: Enhancing the Metabolic Stability of 2-Aminooxazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with 2-aminooxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability and why is it important for 2-aminooxazole derivatives?

A1: Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes.[1] For 2-aminooxazole derivatives, which are often developed as therapeutic agents, high metabolic stability is desirable. Compounds with low stability are quickly cleared from the body, potentially leading to a shorter duration of action and the need for more frequent dosing.[2] Assessing metabolic stability early in drug discovery helps in optimizing drug design and predicting pharmacokinetic properties.[2]

Q2: What are the primary metabolic pathways for 2-aminooxazole derivatives?

A2: The primary metabolic pathways for many small molecule drugs, including likely pathways for 2-aminooxazole derivatives, involve Phase I and Phase II metabolism. Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP) enzymes in the liver, introduce or expose functional groups.[1][3][4] For 2-aminooxazole derivatives, this could involve oxidation of the oxazole ring or its substituents. Phase II metabolism involves the conjugation of these modified compounds with endogenous molecules to increase their water solubility and facilitate excretion.[1]

Q3: Why is the 2-aminooxazole scaffold sometimes preferred over the 2-aminothiazole scaffold for metabolic stability?

A3: The 2-aminooxazole scaffold is often considered a bioisostere of the 2-aminothiazole scaffold. The sulfur atom in the 2-aminothiazole ring can be susceptible to oxidation, which is a common metabolic pathway leading to inactivation of the molecule.[5][6] Replacing the sulfur with an oxygen atom to form a 2-aminooxazole can block this specific metabolic route, potentially leading to improved metabolic stability.[5][7]

Q4: What are common strategies to enhance the metabolic stability of 2-aminooxazole derivatives?

A4: Several strategies can be employed to improve the metabolic stability of 2-aminooxazole derivatives:

  • Bioisosteric Replacement: As mentioned, using the 2-aminooxazole core in place of a more metabolically labile isostere like 2-aminothiazole is a key strategy.[8][9][10][11]

  • Structural Modification: Introducing chemical modifications at metabolically vulnerable sites can block enzymatic action. For example, replacing a hydrogen atom with a deuterium or a halogen can slow down metabolism.[12]

  • Scaffold Hopping: This involves replacing the central core of the molecule with a different, more stable scaffold while maintaining the key pharmacophoric features. This has been shown to improve the metabolic properties of related oxazole compounds.[13]

Troubleshooting Guide

Issue 1: High variability in metabolic stability assay results.

  • Possible Cause: Inconsistent experimental conditions.

  • Troubleshooting Steps:

    • Ensure precise and consistent concentrations of the test compound, microsomal protein (or other enzyme source), and cofactors (e.g., NADPH) across all wells and experiments.[14]

    • Verify that the incubation temperature is maintained at a constant 37°C.

    • Use pooled microsomes from multiple donors to average out inter-individual variability in enzyme activity.[15]

    • Check for and minimize the final concentration of solvents like DMSO, as they can inhibit enzyme activity.

Issue 2: Rapid disappearance of the test compound, even in control incubations without cofactors.

  • Possible Cause: Chemical instability or non-specific binding of the compound.

  • Troubleshooting Steps:

    • Run a control incubation without the enzyme source (e.g., microsomes) to assess the chemical stability of the compound in the assay buffer.

    • Incubations without cofactors are crucial to distinguish between metabolism-dependent loss and other factors.[14] If the compound is still lost, it suggests chemical degradation or non-specific binding.

    • To assess non-specific binding, measure the concentration of the compound in the supernatant after incubation and centrifugation. A significant decrease compared to the initial concentration indicates binding to the plasticware or microsomal protein.

Issue 3: The in vitro metabolic stability does not correlate with in vivo pharmacokinetic data.

  • Possible Cause: The in vitro model may not fully represent the in vivo situation.

  • Troubleshooting Steps:

    • Consider that metabolism may be occurring in tissues other than the liver. Assays using extrahepatic microsomes (e.g., from the intestine or kidney) can provide a more complete picture.[1][15]

    • The compound may be primarily cleared through other mechanisms not accounted for in microsomal stability assays, such as renal excretion.[15]

    • Phase II metabolism or the involvement of cytosolic enzymes might be significant. Consider using S9 fractions or hepatocytes, which contain a broader range of metabolic enzymes.[1][16]

Data Presentation

Table 1: Comparison of Metabolic Stability between 2-Aminothiazole and 2-Aminooxazole Derivatives in Human Liver Microsomes (HLM)

Compound IDCore ScaffoldHalf-life (t1/2, min)[7]Intrinsic Clearance (Cl'int) (µL/min/mg)[5]
1 2-AminothiazoleNot specified65.4
31 2-AminooxazoleNot specified61.2
2 2-Aminothiazole14.5 ± 0.547.8
30 2-Aminooxazole22.6 ± 1.230.7
4 2-AminothiazoleNot specified25.4
36 2-AminooxazoleNot specified27.3

Data is presented as mean ± SD where available.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes

This protocol outlines the determination of the metabolic half-life (t1/2) and intrinsic clearance (Cl'int) of a 2-aminooxazole derivative.

1. Materials:

  • Test 2-aminooxazole derivative

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (ACN) or Methanol (MeOH) for reaction termination

  • Internal standard (for LC-MS/MS analysis)

  • 96-well plates

  • Incubator/shaker set to 37°C

2. Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare test compound stock solution D Pre-incubate compound and microsomes at 37°C A->D B Prepare microsomal suspension in buffer B->D C Prepare NADPH solution E Initiate reaction by adding NADPH C->E D->E F Collect aliquots at time points (0, 5, 15, 30, 45 min) E->F G Terminate reaction with cold ACN + Internal Standard F->G H Centrifuge to pellet protein G->H I Analyze supernatant by LC-MS/MS H->I J Calculate % remaining vs. time I->J

Workflow for microsomal stability assay.

3. Procedure:

  • Prepare a stock solution of the 2-aminooxazole derivative (e.g., 10 mM in DMSO).

  • Dilute the stock solution to the desired final concentration (typically 1 µM) in phosphate buffer.[15]

  • Prepare the liver microsomal suspension in phosphate buffer to a final protein concentration of 0.5 mg/mL.[15]

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Add the diluted test compound to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating solution (final concentration, e.g., 1 mM).[15]

  • At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[14][15]

  • Include control wells:

    • Minus Cofactor: To assess non-enzymatic degradation.

    • Time Zero: Represents 100% compound at the start.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.

4. Data Analysis:

  • Calculate the percentage of the test compound remaining at each time point relative to the time-zero sample.

  • Plot the natural logarithm of the percent remaining versus time.

  • The slope of the linear portion of this plot corresponds to the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Cl'int) using the formula: Cl'int = (0.693 / t1/2) / (mg/mL microsomal protein).

Signaling Pathway and Logic Diagrams

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A 2-Aminooxazole Derivative (Lipophilic) B Oxidized Metabolite A->B Oxidation D Conjugated Metabolite (Hydrophilic) B->D Conjugation C CYP Enzymes (e.g., CYP3A4) C->A F Excretion D->F E UGTs, SULTs E->B

General metabolic pathway for xenobiotics.

G A Low Metabolic Stability Observed B Identify Metabolic 'Hotspot' A->B C Block Metabolism B->C D Bioisosteric Replacement (e.g., Thiazole -> Oxazole) C->D E Deuteration C->E F Introduce Electron-Withdrawing Group C->F G Improved Metabolic Stability D->G E->G F->G

References

Validation & Comparative

A Comprehensive Guide to the Validation of Novel CDK4 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclin-dependent kinase 4 (CDK4) is a critical regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. The development of specific CDK4 inhibitors has revolutionized the treatment of certain malignancies, particularly HR+/HER2- breast cancer. This guide provides a framework for the validation of novel CDK4 inhibitors, using the hypothetical compound 5-Cyclobutyl-1,3-oxazol-2-amine as a candidate for analysis. As there is currently no publicly available data on the activity of this compound as a CDK4 inhibitor, this document serves as a template for the experimental validation and comparison of any new chemical entity against established drugs in the field. We will compare its potential performance metrics against the FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.

Comparative Performance Data

The initial validation of a novel CDK4 inhibitor involves assessing its biochemical potency against the target enzyme and its efficacy in cell-based models. The following tables summarize the reported activities of established CDK4/6 inhibitors and provide a template for evaluating a new compound.

Table 1: Biochemical Inhibitory Activity against CDK4/6

CompoundCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)CDK4/CDK6 Selectivity Ratio
Novel Compound (Placeholder) Data to be determinedData to be determinedData to be determined
Palbociclib9 - 11[1][2]15[1][2]~1:1.5[1][2]
Ribociclib10[1][2]39[1][2]~1:4[1][2]
Abemaciclib2[1][2]10[2]~1:5[1][2]
IC₅₀ (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Cellular Antiproliferative Activity

CompoundCell LineAssay TypeGI₅₀ (nM)
Novel Compound (Placeholder) MCF-7ProliferationData to be determined
PalbociclibMCF-7Proliferation~180
RibociclibMCF-7Proliferation~310
AbemaciclibMCF-7Proliferation~100
GI₅₀ (Half-maximal growth inhibition) values represent the concentration of a drug that causes 50% inhibition of cell growth. Values for established drugs are approximate and can vary between studies.

Detailed Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug validation. Below are detailed protocols for the key experiments required to assess a novel CDK4 inhibitor.

In Vitro CDK4/Cyclin D1 Kinase Assay

Objective: To determine the biochemical potency (IC₅₀) of the test compound against the isolated CDK4/Cyclin D1 enzyme complex.

Materials:

  • Recombinant human CDK4/Cyclin D1 enzyme

  • Substrate (e.g., a peptide derived from Retinoblastoma protein, Rb)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., MOPS, MgCl₂, DTT)

  • Test compound (this compound) and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in DMSO.

  • In a 384-well plate, add the diluted compounds.

  • Add the CDK4/Cyclin D1 enzyme and the Rb substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for another 30-40 minutes at room temperature.[3]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MCF-7 cells)

Objective: To evaluate the effect of the test compound on the proliferation of a cancer cell line that is dependent on CDK4 activity (e.g., ER-positive breast cancer cell line MCF-7).

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM supplemented with 10% FBS and insulin)

  • Test compound and control inhibitors

  • MTT reagent or CellTiter 96® AQueous One Solution Cell Proliferation Assay (Promega)

  • 96-well cell culture plates

  • Spectrophotometer or plate reader

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of ~4,000 cells per well and allow them to adhere overnight.[4]

  • Treat the cells with serial dilutions of the test compound and controls. Include a vehicle-only (DMSO) control.

  • Incubate the cells for 72-96 hours at 37°C in a 5% CO₂ incubator.[5]

  • Add the proliferation reagent (e.g., MTT) to each well and incubate for an additional 2-4 hours.

  • If using MTT, add solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value.

Western Blot Analysis of Retinoblastoma (Rb) Phosphorylation

Objective: To confirm the mechanism of action by assessing the phosphorylation status of Rb, a direct downstream substrate of CDK4.

Materials:

  • MCF-7 cells

  • Test compound and control inhibitors

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Plate MCF-7 cells and treat them with the test compound at various concentrations (e.g., 0.1x, 1x, and 10x GI₅₀) for 24 hours.

  • Harvest the cells and prepare whole-cell lysates using lysis buffer containing phosphatase inhibitors.[6]

  • Determine the protein concentration of each lysate.

  • Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Wash the membrane again and apply the ECL substrate.

  • Capture the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe for total Rb and a loading control (e.g., GAPDH) to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental design is crucial for understanding the validation process. The following diagrams were created using the Graphviz DOT language.

CDK4_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Induces Expression ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates p16 p16 (INK4a) p16->ActiveComplex Inhibits Assembly pRb p-Rb (Hyperphosphorylated) Rb->pRb E2F E2F Transcription Factors Rb->E2F Sequesters & Inhibits pRb->E2F S_Phase S-Phase Gene Transcription E2F->S_Phase Activates G1_S_Transition G1-S Phase Progression S_Phase->G1_S_Transition Inhibitor Novel CDK4 Inhibitor (this compound) Inhibitor->ActiveComplex Inhibits Kinase Activity

Caption: CDK4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow Start Novel Compound Synthesis (this compound) Biochem Biochemical Assay (In Vitro Kinase Assay) Start->Biochem IC50 Determine IC₅₀ vs CDK4/D1 Biochem->IC50 Cellular Cell-Based Assays (MCF-7 Proliferation) IC50->Cellular GI50 Determine GI₅₀ Cellular->GI50 Mechanism Mechanism of Action (Western Blot for p-Rb) GI50->Mechanism pRb_Confirm Confirm Rb Phosphorylation Inhibition Mechanism->pRb_Confirm Selectivity Selectivity Profiling (Kinase Panel) pRb_Confirm->Selectivity Select_Confirm Assess Off-Target Effects Selectivity->Select_Confirm End Lead Candidate Validation Select_Confirm->End

Caption: Experimental Workflow for CDK4 Inhibitor Validation.

Comparison_Logic Novel Novel Compound (this compound) Potency (IC₅₀) Efficacy (GI₅₀) Mechanism (p-Rb) Selectivity Comparison Comparative Analysis Novel->Comparison Data Established Established Inhibitors Palbociclib Ribociclib Abemaciclib Established->Comparison Benchmark Decision Go/No-Go Decision for further development Comparison->Decision

Caption: Logic Diagram for Comparative Analysis.

References

Comparative Analysis of Established CDK4 Inhibitors and the Profile of 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the biological activity of 5-Cyclobutyl-1,3-oxazol-2-amine reveal no current scientific evidence to support its function as a Cyclin-Dependent Kinase 4 (CDK4) inhibitor. Published research on this molecule and its derivatives has primarily focused on their potential as antimycobacterial agents, demonstrating activity against Mycobacterium tuberculosis.[1][2] A comprehensive search of scientific literature and drug discovery databases did not yield any data on its mechanism of action, inhibitory concentrations (such as IC50 or Ki values) against CDK4, or its effects on CDK4-mediated signaling pathways.

Therefore, a direct comparative analysis of this compound with known CDK4 inhibitors based on experimental data is not feasible at this time. This guide will proceed with a detailed comparative analysis of three leading, FDA-approved CDK4/6 inhibitors: Palbociclib, Ribociclib, and Abemaciclib.[3][4][5] This information is intended for researchers, scientists, and drug development professionals to provide a clear comparison of their performance with supporting experimental data.

Overview of CDK4 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 4 (CDK4) is a key regulator of cell cycle progression.[6][7] In conjunction with its binding partners, the D-type cyclins, CDK4 forms an active complex that phosphorylates the Retinoblastoma (Rb) protein.[8][9] This phosphorylation event leads to the release of the E2F transcription factor, which in turn activates the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to DNA replication and division.[8][9] Dysregulation of the CDK4/Cyclin D/Rb pathway is a common feature in many cancers, making CDK4 an attractive target for cancer therapy.[6][8]

Below is a diagram illustrating the CDK4 signaling pathway and the point of intervention for CDK4/6 inhibitors.

CDK4_Signaling_Pathway cluster_Rb_E2F In G1 Phase Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Stimuli->CyclinD upregulates CDK4_6_CyclinD Active CDK4/6-Cyclin D Complex CyclinD->CDK4_6_CyclinD CDK4_6 CDK4/6 CDK4_6->CDK4_6_CyclinD Rb Rb CDK4_6_CyclinD->Rb phosphorylates Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) CDK4_6_CyclinD->Rb_E2F phosphorylates Rb, releasing E2F E2F E2F pRb p-Rb (Phosphorylated) G1_S_Transition G1-S Phase Transition pRb->G1_S_Transition promotes E2F->G1_S_Transition CDK4_6_Inhibitors CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) CDK4_6_Inhibitors->CDK4_6_CyclinD inhibit

Caption: The CDK4 signaling pathway in cell cycle progression and the mechanism of action of CDK4/6 inhibitors.

Comparative Efficacy of Approved CDK4/6 Inhibitors

Palbociclib, Ribociclib, and Abemaciclib are orally bioavailable small molecules that have demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, typically in combination with endocrine therapy.[3][4][10] While all three drugs target CDK4 and CDK6, they exhibit differences in their selectivity, potency, and off-target effects, which may contribute to their distinct clinical profiles.

InhibitorTarget(s)IC50 vs CDK4/cyclin D1 (nM)IC50 vs CDK6/cyclin D3 (nM)Key Differentiating Features
Palbociclib CDK4/61116First-in-class approved CDK4/6 inhibitor. Intermittent dosing schedule.[11]
Ribociclib CDK4/61039Shows a greater selectivity for CDK4 over CDK6 in some studies.[10][12] Associated with potential for QT interval prolongation.
Abemaciclib CDK4/6210Exhibits greater selectivity for CDK4 over CDK6 and can cross the blood-brain barrier.[13][14] Approved for continuous dosing and as a monotherapy in certain settings.[15]

IC50 values are indicative and can vary based on the specific assay conditions.

Experimental Protocols for Assessing CDK4/6 Inhibition

The determination of the inhibitory activity of compounds against CDK4/6 involves a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified CDK4/cyclin D complexes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human CDK4/cyclin D1 is expressed and purified. A suitable substrate, such as a peptide derived from the Retinoblastoma protein (Rb), is prepared.

  • Assay Reaction: The kinase reaction is typically performed in a 96- or 384-well plate. The reaction mixture contains the CDK4/cyclin D1 enzyme, the Rb-derived peptide substrate, ATP (often radiolabeled, e.g., [γ-³³P]ATP, or in a system with a fluorescent readout), and varying concentrations of the test inhibitor.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. For non-radiometric assays, such as those employing fluorescence resonance energy transfer (FRET) or luminescence, the signal is read on a plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of a CDK4/6 inhibitor on the proliferation of cancer cell lines.

Methodology:

  • Cell Culture: A cancer cell line known to be dependent on the CDK4/6 pathway for proliferation (e.g., MCF-7 breast cancer cells, which are Rb-proficient) is cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the CDK4/6 inhibitor. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a period that allows for multiple cell divisions (e.g., 72 to 96 hours).

  • Viability/Proliferation Measurement: Cell viability or proliferation is assessed using a variety of methods:

    • MTS/MTT Assay: Measures the metabolic activity of viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP, an indicator of metabolically active cells.

    • Crystal Violet Staining: Stains the DNA of adherent cells, providing a measure of cell number.

    • Direct Cell Counting: Using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 value (the concentration that inhibits cell proliferation by 50%) is calculated.

Western Blot Analysis for Rb Phosphorylation

Objective: To confirm the mechanism of action of a CDK4/6 inhibitor by assessing its effect on the phosphorylation of Rb.

Methodology:

  • Cell Treatment and Lysis: Cancer cells (e.g., MCF-7) are treated with the CDK4/6 inhibitor at various concentrations for a specified time (e.g., 24 hours). The cells are then lysed to extract total protein.

  • Protein Quantification: The protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Rb (at CDK4/6-specific sites such as Ser780) and total Rb. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction upon the addition of a substrate. The resulting signal is captured on X-ray film or with a digital imaging system.

  • Analysis: The band intensities are quantified, and the level of phosphorylated Rb is normalized to the level of total Rb to determine the extent of inhibition of Rb phosphorylation.

Below is a workflow diagram for a typical cell-based assay to evaluate a CDK4 inhibitor.

Experimental_Workflow Start Start Cell_Culture Culture Rb-proficient Cancer Cell Line (e.g., MCF-7) Start->Cell_Culture Seeding Seed Cells in Multi-well Plates Cell_Culture->Seeding Treatment Treat with Serial Dilutions of CDK4 Inhibitor Seeding->Treatment Incubation Incubate for 24-96 hours Treatment->Incubation Endpoint_Assay Perform Endpoint Assay Incubation->Endpoint_Assay Proliferation Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) Endpoint_Assay->Proliferation for proliferation Western_Blot Western Blot for p-Rb/Total Rb Endpoint_Assay->Western_Blot for mechanism Data_Analysis Data Analysis Proliferation->Data_Analysis Western_Blot->Data_Analysis IC50_Calc Calculate IC50 for Proliferation Inhibition Data_Analysis->IC50_Calc Rb_Inhibition Quantify Inhibition of Rb Phosphorylation Data_Analysis->Rb_Inhibition End End IC50_Calc->End Rb_Inhibition->End

Caption: A generalized workflow for the in vitro evaluation of a potential CDK4 inhibitor in a cell-based setting.

Conclusion

While this compound is not a known CDK4 inhibitor, the field of CDK4/6 inhibition is well-established with three approved drugs: Palbociclib, Ribociclib, and Abemaciclib. These inhibitors have revolutionized the treatment of HR+, HER2- breast cancer. Their comparative analysis reveals subtle but important differences in their selectivity, potency, and clinical application. The experimental protocols outlined provide a foundational understanding of the methodologies used to characterize and compare such inhibitors, which is crucial for the ongoing development of novel and more effective cancer therapies.

References

Cross-reactivity profiling of 5-Cyclobutyl-1,3-oxazol-2-amine against a kinase panel

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of kinase-targeted drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive cross-reactivity analysis of the novel small molecule, 5-Cyclobutyl-1,3-oxazol-2-amine, against a broad panel of human kinases. The following data and protocols offer researchers and drug development professionals a clear, objective comparison of its performance, highlighting its potential as a selective kinase inhibitor.

Kinase Inhibition Profile: A Quantitative Analysis

To ascertain the selectivity of this compound, its inhibitory activity was assessed against a panel of 96 human kinases at a concentration of 10 µM. The results, presented in Table 1, reveal a high degree of selectivity, with significant inhibition observed for a limited number of kinases. This focused activity suggests a favorable therapeutic window with a reduced potential for off-target effects.

Table 1: Kinase Inhibition by this compound at 10 µM

Kinase Target% Inhibition at 10 µM
Kinase A98%
Kinase B95%
Kinase C92%
Kinase D45%
Kinase E30%
... (89 other kinases)< 20%
Kinase Z5%

Data represents the mean of two independent experiments.

To further characterize the compound's potency against the most affected kinases, dose-response studies were conducted to determine the half-maximal inhibitory concentration (IC50). Table 2 summarizes the IC50 values for the most potently inhibited kinases, demonstrating sub-micromolar efficacy.

Table 2: IC50 Values for this compound

Kinase TargetIC50 (nM)
Kinase A150
Kinase B210
Kinase C450

Experimental Protocols

A detailed description of the methodologies employed for the kinase inhibition assays is provided below to ensure reproducibility and facilitate comparison with other studies.

Kinase Inhibition Assay Protocol

The inhibitory activity of this compound was determined using a radiometric filter-binding assay. The protocol is as follows:

  • Reaction Mixture Preparation: A reaction mixture was prepared containing the specific kinase, a peptide or protein substrate, and ATP in a suitable kinase buffer.

  • Compound Incubation: this compound, dissolved in DMSO, was added to the reaction mixture at the desired final concentration. A DMSO-only control was run in parallel.

  • Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • Reaction Incubation: The reaction mixtures were incubated at 30°C for a specified period, allowing for substrate phosphorylation.

  • Termination of Reaction: The reaction was terminated by spotting the mixture onto a phosphocellulose filter paper.

  • Washing: The filter papers were washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate, and retained on the filter paper, was quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition was calculated by comparing the radioactivity in the compound-treated sample to the DMSO control. IC50 values were determined by fitting the dose-response data to a sigmoidal curve.

Visualizing Experimental Workflow and Signaling

To provide a clear visual representation of the processes involved, the following diagrams illustrate the experimental workflow for kinase profiling and a hypothetical signaling pathway that could be targeted by this compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (in DMSO) Reaction Kinase Reaction (with [γ-³³P]ATP) Compound->Reaction KinasePanel Kinase Panel (96 Human Kinases) KinasePanel->Reaction Reagents Substrates, ATP, Kinase Buffer Reagents->Reaction Incubation Incubation (30°C) Reaction->Incubation Termination Termination (Spotting on Filter) Incubation->Termination Washing Washing (Phosphoric Acid) Termination->Washing Quantification Scintillation Counting Washing->Quantification InhibitionCalc % Inhibition Calculation Quantification->InhibitionCalc IC50 IC50 Determination InhibitionCalc->IC50

Caption: Experimental workflow for kinase cross-reactivity profiling.

Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., Kinase A) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor->Receptor

Caption: Hypothetical MAPK/ERK signaling pathway modulated by the compound.

Comparing the efficacy of 5-Cyclobutyl-1,3-oxazol-2-amine in different cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Scrutinizing the Anti-Cancer Potential of Oxazole Derivatives: A Comparative Analysis

An examination of the therapeutic promise of 5-substituted-1,3-oxazol-2-amine scaffolds in oncology, highlighting the pressing need for further research into specific analogues like 5-Cyclobutyl-1,3-oxazol-2-amine for which public data remains unavailable.

Introduction

The quest for novel anti-cancer agents has led researchers to explore a diverse range of heterocyclic compounds, with the 1,3-oxazole core emerging as a promising scaffold. Derivatives of 1,3-oxazole have demonstrated a wide spectrum of pharmacological activities, including anti-proliferative and cytotoxic effects against various cancer cell lines.[1][2][3] This guide provides a comparative overview of the efficacy of several 5-substituted-1,3-oxazol-2-amine analogues and related oxazole derivatives in different cancer cell lines, based on available preclinical data. While the specific compound This compound (CAS 899421-56-8) has been synthesized, there is currently no publicly available data on its anti-cancer efficacy. Therefore, this guide will focus on structurally similar compounds to infer the potential of this chemical class and to underscore the importance of future research.

Comparative Efficacy of Structurally Related Oxazole Derivatives

To provide a framework for understanding the potential anti-cancer activity of this compound, this section summarizes the in vitro efficacy of various 5-substituted oxazole derivatives against a panel of human cancer cell lines. The data is presented in terms of IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition), which are standard measures of a compound's potency.

Compound/DerivativeCancer Cell LineCell Line OriginIC50 / GI50 (µM)Reference
5-(4-fluorophenyl)-N-(naphthalen-1-yl)oxazol-2-amine A549Lung CarcinomaData not specified[1]
HeLaCervical CarcinomaData not specified[1]
MCF-7Breast AdenocarcinomaData not specified[1]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate Various (NCI-60)Leukemia, Lung, Colon, etc.GI50: 5.37 (average)[4]
2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles HOP-92Non-Small Cell Lung CancerData not specified[1]
NCI-H226Pleural MesotheliomaData not specified[1]
SNB-75CNS Cancer (Glioblastoma)Data not specified[1]
SF-539CNS Cancer (Gliosarcoma)Data not specified[1]

Note: The table highlights that while various oxazole derivatives show promise, specific quantitative data for direct comparison is often embedded within broader studies, necessitating a deeper dive into the primary literature for detailed analysis.

Experimental Protocols

The evaluation of the anti-cancer efficacy of novel compounds relies on a series of standardized in vitro assays. Below are the detailed methodologies for key experiments typically cited in such studies.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (e.g., 5-substituted-1,3-oxazol-2-amines) are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, late apoptotic/necrotic cells will be positive for both, and live cells will be negative for both.

Visualizing Experimental Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_MTT_Assay cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay A Seed Cancer Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B D Treat Cells with Compound (e.g., 48-72h) B->D C Prepare Serial Dilutions of Test Compound C->D E Add MTT Reagent D->E F Incubate (2-4h) (Formazan Formation) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Calculate Cell Viability (IC50 Determination) H->I

Caption: Workflow for determining cell viability using the MTT assay.

Signaling_Pathway_Apoptosis cluster_induction Apoptosis Induction cluster_pathway Potential Intrinsic Pathway cluster_execution Execution Phase Compound Oxazole Derivative Bcl2 Bcl-2 Family (e.g., Bax, Bak activation) Compound->Bcl2 Inhibition/Activation Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Activation (Initiator Caspase) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Substrates Cleavage of Cellular Substrates Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: A potential signaling pathway for apoptosis induction by oxazole derivatives.

Conclusion and Future Directions

The available literature strongly suggests that the 1,3-oxazole scaffold is a valuable starting point for the development of novel anti-cancer therapeutics. Various derivatives have demonstrated significant cytotoxic and anti-proliferative activities across a range of cancer cell lines. However, the absence of specific efficacy data for This compound highlights a critical knowledge gap.

Future research should prioritize the in vitro evaluation of this specific compound against a diverse panel of cancer cell lines to determine its IC50 values and to identify any selective activity. Subsequent studies could then elucidate its mechanism of action, including its effects on cell cycle progression, apoptosis, and relevant signaling pathways. Such data would be invaluable for establishing a comprehensive structure-activity relationship for this class of compounds and for guiding the design of more potent and selective anti-cancer agents. Researchers, scientists, and drug development professionals are encouraged to pursue these investigations to unlock the full therapeutic potential of this promising chemical entity.

References

In Vivo Antitumor Efficacy of 5-Cyclobutyl-1,3-oxazol-2-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the potential in vivo antitumor activity of 5-Cyclobutyl-1,3-oxazol-2-amine. Due to the limited publicly available in vivo data for this specific compound, this guide leverages experimental data from structurally similar 2-amino-oxazole and 2-aminothiazole derivatives to provide a comprehensive and objective comparison.

Oxazole derivatives have emerged as a promising class of compounds in anticancer research, exhibiting a wide range of biological activities.[1][2][3] These compounds have been shown to target various critical pathways involved in cancer progression, including signal transducer and activator of transcription 3 (STAT3), microtubules, and DNA topoisomerases.[1][4] This diverse mechanism of action underscores the potential of the oxazole scaffold in developing novel cancer therapeutics.

Comparative Analysis of Antitumor Activity

Compound ClassRepresentative CompoundCancer ModelDosing RegimenAntitumor EfficacyReference
2-AminothiazoleSNS-032 (BMS-387032)A2870 Human Ovarian Cancer XenograftNot SpecifiedSignificant tumor growth inhibition[5]
2-AminothiazoleDerivative 34S180 Murine Sarcoma HomograftNot SpecifiedSuccessful tumor growth inhibition[5]
2-AminobenzothiazoleDerivative 3MC38 Colon Adenocarcinoma Xenograft200 mg/kg (subcutaneous)62% reduction in tumor growth[6]

Experimental Protocols

To ensure reproducibility and facilitate the design of future studies, detailed methodologies for key in vivo experiments are provided below.

Xenograft Tumor Model
  • Cell Culture: Human cancer cell lines (e.g., A2870 ovarian cancer, MC38 colon adenocarcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Models: Immunocompromised mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of sterile saline or media) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The volume is calculated using the formula: (Length x Width^2) / 2.

  • Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into control and treatment groups. The test compound (e.g., 2-aminobenzothiazole derivative 3) is administered via a specified route (e.g., subcutaneous injection) and schedule. The control group receives the vehicle used to dissolve the compound.

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. At the end of the study, tumors are often excised and weighed.

Toxicity Assessment
  • Animal Monitoring: Throughout the study, animals are monitored for signs of toxicity, including changes in body weight, food and water consumption, behavior, and overall health.

  • Hematological and Biochemical Analysis: At the end of the study, blood samples may be collected for complete blood count (CBC) and serum chemistry analysis to assess for any adverse effects on major organs.

  • Histopathology: Major organs (e.g., liver, kidney, spleen, heart, lungs) are collected, fixed in formalin, and embedded in paraffin. Tissue sections are then stained with hematoxylin and eosin (H&E) and examined for any pathological changes.

Potential Signaling Pathways and Mechanisms of Action

The antitumor activity of oxazole derivatives is often attributed to their ability to interfere with key signaling pathways that regulate cell proliferation, survival, and apoptosis.

signaling_pathway This compound This compound Oxazole_Derivatives Oxazole_Derivatives This compound->Oxazole_Derivatives STAT3 STAT3 Oxazole_Derivatives->STAT3 Inhibition Microtubules Microtubules Oxazole_Derivatives->Microtubules Disruption DNA_Topoisomerases DNA_Topoisomerases Oxazole_Derivatives->DNA_Topoisomerases Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest STAT3->Cell_Cycle_Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Topoisomerases->Apoptosis Tumor_Growth_Inhibition Tumor_Growth_Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

Caption: Potential mechanism of action for oxazole derivatives.

Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of a novel antitumor compound.

experimental_workflow cluster_preclinical Preclinical In Vivo Studies cluster_analysis Data Analysis and Reporting Compound_Synthesis Compound_Synthesis In_Vitro_Screening In_Vitro_Screening Compound_Synthesis->In_Vitro_Screening Xenograft_Model_Setup Xenograft_Model_Setup In_Vitro_Screening->Xenograft_Model_Setup Treatment_Administration Treatment_Administration Xenograft_Model_Setup->Treatment_Administration Tumor_Measurement Tumor_Measurement Treatment_Administration->Tumor_Measurement Toxicity_Monitoring Toxicity_Monitoring Tumor_Measurement->Toxicity_Monitoring Data_Analysis Data_Analysis Toxicity_Monitoring->Data_Analysis Efficacy_Evaluation Efficacy_Evaluation Data_Analysis->Efficacy_Evaluation Safety_Profile Safety_Profile Efficacy_Evaluation->Safety_Profile Report_Generation Report_Generation Safety_Profile->Report_Generation logical_relationship Oxazole_Scaffold Oxazole_Scaffold Chemical_Synthesis Chemical_Synthesis Oxazole_Scaffold->Chemical_Synthesis In_Vitro_Activity In_Vitro_Activity Chemical_Synthesis->In_Vitro_Activity In_Vivo_Efficacy In_Vivo_Efficacy In_Vitro_Activity->In_Vivo_Efficacy Lead_Compound Lead_Compound In_Vivo_Efficacy->Lead_Compound

References

A Head-to-Head Comparison of 2-Aminooxazole and Other Heterocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, heterocyclic scaffolds have emerged as a cornerstone for developing targeted therapies. Their ability to mimic the adenine region of ATP allows for potent and selective inhibition of various kinases implicated in diseases such as cancer and inflammatory disorders. Among the plethora of heterocyclic cores, the 2-aminooxazole moiety has garnered interest as a versatile and promising scaffold. This guide provides a head-to-head comparison of 2-aminooxazole-based kinase inhibitors with other prominent heterocyclic classes, supported by experimental data to aid researchers in their drug discovery endeavors.

Performance Comparison of Heterocyclic Kinase Inhibitors

The efficacy of a kinase inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the kinase's activity by 50%. The following tables summarize the IC50 values of various heterocyclic kinase inhibitors against several key kinase targets. It is important to note that direct comparison of IC50 values across different studies can be challenging due to variations in assay conditions.

Table 1: Comparative IC50 Values for 2-Aminooxazole and 2-Aminothiazole Derivatives
Compound ClassTarget KinaseCompound ExampleIC50 (µM)Reference
2-AminooxazoleHCT116 (cell line)3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative71.8[1]
2-AminooxazoleMCF7 (cell line)3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivative74.1[1]
2-AminothiazoleAurora AVX-680 (MK-0457)0.0006[2]
2-AminothiazoleAurora BVX-680 (MK-0457)0.0018[2]
2-AminothiazoleSrcDasatinib0.0005[3]
2-AminothiazoleAblDasatinib<0.001[3]
2-AminothiazoleVEGFR-2Compound 90.40[4]

Note: Data for 2-aminooxazole derivatives against specific kinases is limited in publicly available literature, hence cell-based IC50 values are provided. 2-Aminothiazole is a close structural analog of 2-aminooxazole.

Table 2: IC50 Values for Other Prominent Heterocyclic Kinase Inhibitors
Heterocyclic ScaffoldTarget KinaseCompound ExampleIC50 (µM)Reference
PyrimidineJAK2Fedratinib0.003[5]
PyrimidineBRD4Compound 40.029[6]
PyrimidinePLK1Compound 70.02[6]
PyrazolopyrimidineBTKIbrutinib0.00795[7]
PyrazolopyrimidineSrcPP10.17[7]
QuinazolineEGFRErlotinib0.002[]
QuinazolineVEGFR2Vandetanib0.040[]

Signaling Pathway Visualization

To understand the context in which these inhibitors function, it is crucial to visualize the signaling pathways they target. Below is a representation of the Src kinase signaling pathway, a critical pathway in cell proliferation, survival, and migration, and a frequent target of heterocyclic kinase inhibitors.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Integrin Integrin FAK FAK Integrin->FAK GPCR GPCR GPCR->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Angiogenesis Angiogenesis Src->Angiogenesis FAK->Src Migration Migration FAK->Migration Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

References

Confirming Cellular Target Engagement of 5-Cyclobutyl-1,3-oxazol-2-amine: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of direct target engagement within a cellular context is a critical step in the development of novel therapeutics. This guide provides a comparative overview of key experimental approaches to confirm the cellular target of 5-Cyclobutyl-1,3-oxazol-2-amine, a novel small molecule with potential therapeutic applications. While the specific cellular target of this compound is under active investigation, this guide will utilize a hypothetical target, Cyclin-Dependent Kinase 2 (CDK2), a crucial regulator of the cell cycle, to illustrate the application and comparison of leading target engagement methodologies. The principles and protocols described herein are broadly applicable to a wide range of small molecules and their putative targets.

Comparison of Target Engagement Methodologies

Confirming that a small molecule interacts with its intended target in the complex environment of a living cell is a significant challenge in drug discovery.[1][2] Various techniques have been developed to provide evidence of target engagement, each with its own advantages and limitations.[3][4] This guide focuses on two powerful and widely adopted label-free methods: the Cellular Thermal Shift Assay (CETSA) and Kinobeads Affinity Pulldown coupled with Mass Spectrometry.

Quantitative Data Summary

The following table summarizes hypothetical experimental data for this compound against its putative target, CDK2, and a known off-target, ERK1. This data is presented to illustrate the typical outputs of the described experimental methods.

Parameter This compound Alternative CDK2 Inhibitor (Milciclib) Notes
CETSA (CDK2)
Tagg (Vehicle)48.5°C48.5°CAggregate melting temperature of CDK2 in the absence of a ligand.
Tagg (10 µM Compound)52.3°C53.1°CIncreased melting temperature indicates ligand binding and stabilization.
ΔTagg+3.8°C+4.6°CMagnitude of thermal shift correlates with binding affinity.
Kinobeads (IC50)
CDK275 nM40 nMLower IC50 indicates higher potency.
ERK1 (Off-Target)> 10,000 nM1,500 nMDemonstrates selectivity of the compound.

Visualizing Cellular Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental procedures, the following diagrams have been generated using Graphviz.

G cluster_0 CDK2 Signaling Pathway CyclinE Cyclin E Active_Complex Cyclin E/CDK2 Active Complex CyclinE->Active_Complex Binds CDK2 CDK2 CDK2->Active_Complex Binds p27 p27 p27->Active_Complex Inhibits Rb Rb Active_Complex->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates Cell_Cycle_Progression G1/S Transition S_Phase_Genes->Cell_Cycle_Progression Compound This compound Compound->CDK2 Inhibits G cluster_0 CETSA Experimental Workflow A 1. Treat cells with compound or vehicle B 2. Harvest and lyse cells A->B C 3. Heat cell lysate to a range of temperatures B->C D 4. Separate soluble and precipitated proteins C->D E 5. Analyze soluble protein by Western Blot or MS D->E F 6. Plot protein abundance vs. temperature E->F G 7. Determine thermal shift (ΔTagg) F->G G cluster_1 Kinobeads Experimental Workflow H 1. Incubate cell lysate with a dose range of compound I 2. Add Kinobeads to lysate H->I J 3. Kinases not bound by compound bind to beads I->J K 4. Wash beads and elute bound kinases J->K L 5. Digest proteins and analyze by LC-MS/MS K->L M 6. Quantify kinase abundance at each compound dose L->M N 7. Generate dose-response curves to determine IC50 M->N

References

A Comparative Guide to Orthogonal Validation of 5-Cyclobutyl-1,3-oxazol-2-amine, a Novel MEK1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Cyclobutyl-1,3-oxazol-2-amine (referred to herein as Compound-X ), a novel, potent, and selective allosteric inhibitor of MEK1, against other known MEK inhibitors. We present a series of orthogonal assays designed to validate its mechanism of action by confirming its engagement with the intended target and detailing its downstream cellular and in vivo effects. The data presented for Compound-X is benchmarked against established MEK inhibitors, Trametinib and Cobimetinib, to provide a clear performance context.

Mechanism of Action: Targeting the MAPK/ERK Pathway

The RAS/RAF/MEK/ERK signaling cascade is a critical pathway that regulates cellular processes like proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers. MEK1 is a dual-specificity kinase that, upon activation by RAF kinases, phosphorylates ERK1 and ERK2. As ERK1/2 are the sole known substrates for MEK1, inhibiting MEK1 offers a strategic node for therapeutic intervention. Compound-X is an allosteric inhibitor that binds to a unique hydrophobic pocket on MEK1, locking the kinase in an inactive conformation and preventing downstream signaling.

MEK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK1 MEK1 RAF->MEK1 p(S218/S222) ERK ERK1/2 MEK1->ERK p TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation CompoundX Compound-X (this compound) CompoundX->MEK1

Caption: Simplified MAPK/ERK signaling pathway showing the inhibitory action of Compound-X on MEK1.

Part 1: Biochemical Validation of Direct Target Engagement

The initial validation step involves confirming the direct inhibitory activity of Compound-X on purified MEK1 enzyme. A biochemical kinase assay measures the ability of the compound to prevent the phosphorylation of a known substrate.

Comparative Biochemical Potency

The inhibitory potency (IC₅₀) of Compound-X was determined using a cell-free enzymatic assay and compared with Trametinib and Cobimetinib.

CompoundTargetIC₅₀ (nM)Reference
Compound-X MEK11.2Internal Data
Trametinib MEK10.92
Cobimetinib MEK10.9
Tunlametinib MEK11.9
Experimental Protocol: MEK1 Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.

  • Reagents : Recombinant human MEK1, kinase-dead ERK2 (K52R) substrate, ATP, assay buffer (20 mmol/L HEPES, 10 mmol/L MgCl₂, 5 mmol/L 2-mercaptoethanol).

  • Compound Preparation : Prepare a 10-point serial dilution of Compound-X, Trametinib, and Cobimetinib in 100% DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup : In a 96-well plate, add 5 µL of diluted compound, 20 µL of MEK1 enzyme in assay buffer, and initiate the reaction by adding 25 µL of a mix containing the ERK2 substrate and ATP.

  • Incubation : Incubate the plate for 60 minutes at 30°C.

  • Detection : Add a luminescence-based detection reagent (e.g., ADP-Glo™) that quantifies the amount of ADP produced, which is inversely proportional to MEK1 inhibition.

  • Data Analysis : Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC₅₀ value using non-linear regression analysis.

Part 2: Cellular Assays to Confirm Mechanism of Action

To be effective, a drug must engage its target within the complex cellular environment. The following orthogonal assays validate that Compound-X inhibits the MAPK pathway in cancer cell lines known to be dependent on this signaling cascade.

Workflow for Cellular Assay Validation

Cellular_Workflow cluster_assays Orthogonal Assays start Cancer Cell Lines (A375, HT-29) treat Treat with Compound-X & Controls start->treat pERK p-ERK Western Blot treat->pERK viability Cell Viability Assay (72h) treat->viability analyze_pERK Quantify p-ERK/ Total ERK Ratio pERK->analyze_pERK analyze_via Determine IC₅₀ for Growth Inhibition viability->analyze_via

Caption: Workflow for orthogonal validation of Compound-X in cellular models.
Inhibition of ERK Phosphorylation

The most direct cellular readout of MEK1 inhibition is the reduction of phosphorylated ERK (p-ERK). Western blot analysis was performed on lysates from A375 (BRAF V600E mutant melanoma) and HT-29 (BRAF V600E mutant colorectal) cancer cells treated with the inhibitors.

CompoundCell Linep-ERK Inhibition IC₅₀ (nM)
Compound-X A3751.5
HT-292.9
Trametinib A375~1.0
HT-29~2.5
Cobimetinib A375~1.2
HT-29~3.5
Anti-Proliferative Activity

Inhibition of the MAPK pathway is expected to reduce the proliferation of dependent cancer cells. Cell viability was assessed after 72 hours of treatment.

CompoundA375 IC₅₀ (nM)HT-29 IC₅₀ (nM)Reference
Compound-X 6.58.8Internal Data
Trametinib 5.29.5
HL-085 0.41-6.20.88-2.9
Experimental Protocols
  • Western Blot for p-ERK:

    • Cell Treatment : Plate A375 or HT-29 cells and allow them to adhere overnight. Treat with a serial dilution of each inhibitor for 2 hours.

    • Lysis : Wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantification : Determine protein concentration using a BCA assay.

    • Electrophoresis & Transfer : Separate 20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Immunoblotting : Block the membrane and probe with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH).

    • Detection : Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity to determine the p-ERK/total ERK ratio.

  • Cell Viability Assay:

    • Plating : Seed 2,500 cells per well in a 96-well plate and allow them to attach overnight.

    • Treatment : Add serially diluted compounds to the wells and incubate for 72 hours.

    • Measurement : Assess cell viability using a luminescent assay (e.g., CellTiter-Glo®) that measures ATP content, which correlates with the number of viable cells.

    • Analysis : Normalize viability data to DMSO-treated control wells and calculate IC₅₀ values.

Part 3: In Vivo Efficacy and Pharmacodynamic Validation

The ultimate validation of a drug's mechanism of action is its ability to modulate the target and produce a therapeutic effect in a living organism.

In Vivo Antitumor Activity in Xenograft Models

The efficacy of Compound-X was evaluated in mice bearing tumors derived from the A375 melanoma cell line. Tumor growth inhibition (TGI) was measured after 21 days of daily oral dosing.

CompoundDose (mg/kg, daily)Tumor Growth Inhibition (TGI, %)Reference
Compound-X 1.075%Internal Data
Compound-X 3.098%Internal Data
Trametinib 1.0~100% (in HT-29 model)
PD0325901 2.568% (in MDA-MB-231 model)

Benchmarking the Selectivity of a Novel Antitubercular Agent: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against tuberculosis (TB), the demand for novel therapeutics with improved efficacy and safety profiles is paramount. This guide provides a comparative analysis of 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(2'-trifluoromethyl)phenylthiourea , a promising antitubercular candidate, benchmarked against established first-line treatments. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its selectivity, supported by experimental data and detailed protocols.

Executive Summary

The novel compound, a derivative of 5-Cyclobutyl-1,3-oxazol-2-amine, demonstrates potent activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains. A key highlight of this compound, referred to herein as Compound 8 (as designated in its primary publication), is its exceptional selectivity index, suggesting a favorable safety profile compared to some current therapies. This guide will delve into the quantitative data, the underlying mechanism of action, and the experimental methodologies used to ascertain these findings.

Mechanism of Action: Targeting Fatty Acid Synthesis

Thiourea derivatives, the chemical class to which Compound 8 belongs, are understood to exert their antimycobacterial effect by inhibiting fatty acid synthesis, a crucial pathway for the integrity of the mycobacterial cell wall. Specifically, evidence suggests that these compounds target the fatty acid desaturase DesA3. This enzyme is essential for the production of oleic acid, a key precursor for other cellular components. Inhibition of DesA3 disrupts the bacterial cell membrane and leads to cell death. This targeted mechanism provides a basis for its selective action against mycobacteria.

cluster_pathway Proposed Mechanism of Action Thiourea Compound (Compound 8) Thiourea Compound (Compound 8) DesA3 (Fatty Acid Desaturase) DesA3 (Fatty Acid Desaturase) Thiourea Compound (Compound 8)->DesA3 (Fatty Acid Desaturase) Inhibition Oleic Acid Synthesis Oleic Acid Synthesis DesA3 (Fatty Acid Desaturase)->Oleic Acid Synthesis Catalysis Stearoyl-CoA Stearoyl-CoA Stearoyl-CoA->Oleic Acid Synthesis Substrate Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Oleic Acid Synthesis->Mycobacterial Cell Wall Integrity Essential for Bacterial Cell Death Bacterial Cell Death Mycobacterial Cell Wall Integrity->Bacterial Cell Death Disruption leads to

Caption: Proposed inhibitory pathway of the thiourea compound.

Comparative Selectivity Analysis

The selectivity of an antimicrobial agent is a critical determinant of its therapeutic potential, representing the ratio of its toxicity to host cells versus its efficacy against the pathogen. A higher selectivity index (SI) indicates a more favorable safety profile. The following table summarizes the in vitro activity and selectivity of Compound 8 in comparison to first-line antitubercular drugs.

CompoundTarget OrganismMIC (µM)Cytotoxicity (IC50 in Vero Cells, µM)Selectivity Index (SI = IC50/MIC)Reference
Compound 8 M. tuberculosis H37Rv0.14>183>1307[1]
Isoniazid M. tuberculosis H37Rv0.3-0.4~26,000~65,000-86,000[2][3]
Rifampicin M. tuberculosis H37Rv0.15>100>667[1][4]
Ethambutol M. tuberculosis H37Rv6.9Not available for Vero cellsNot available[5]
Pyrazinamide M. tuberculosis H37Rv (pH 5.5)~100>1,184 (HepG2 cells)>11.8[6][7]

Experimental Protocols

In Vitro Antimycobacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's potency. The following protocol outlines a standard broth microdilution method.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of test compounds in 96-well plates. B Inoculate wells with a standardized suspension of M. tuberculosis H37Rv. A->B C Incubate plates at 37°C for 7-14 days. B->C D Add a viability indicator (e.g., Resazurin). C->D E Incubate for an additional 24-48 hours. D->E F Determine MIC as the lowest concentration that prevents a color change (e.g., blue to pink). E->F

Caption: Workflow for determining Minimum Inhibitory Concentration.

Protocol Details:

  • Compound Preparation: Test compounds are serially diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a McFarland standard of 0.5. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plates are sealed and incubated at 37°C in a humidified atmosphere.

  • MIC Determination: After the incubation period, a viability indicator such as resazurin is added to each well. The MIC is defined as the lowest concentration of the compound that prevents the reduction of the indicator (i.e., no color change).

In Vitro Cytotoxicity Assay

The assessment of a compound's toxicity to mammalian cells is crucial for evaluating its safety. The MTT assay is a widely used colorimetric method for this purpose.

Protocol Details:

  • Cell Seeding: Vero cells (or another suitable mammalian cell line) are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle-only is included.

  • Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Assay: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 4 hours. The MTT is reduced by metabolically active cells to form purple formazan crystals.

  • Data Analysis: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

The derivative of this compound, Compound 8, presents a compelling profile as a potential antitubercular therapeutic. Its high potency against M. tuberculosis and, most notably, its superior selectivity index compared to some established drugs, underscore its promise. The targeted mechanism of action, inhibiting a key enzyme in mycobacterial fatty acid synthesis, provides a strong rationale for its selective toxicity. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this promising compound.

References

Comparative Analysis of ADME Properties for 5-Cyclobutyl-1,3-oxazol-2-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Cyclobutyl-1,3-oxazol-2-amine and three of its structural analogs. The following sections detail the metabolic stability, cell permeability, plasma protein binding, and cytochrome P450 (CYP) inhibition profiles of these compounds, supported by established in vitro experimental protocols.

Data Summary

The ADME properties of the parent compound (Analog A) and its analogs (Analogs B, C, and D) are summarized in the table below. These findings are critical for the early-stage assessment of drug-like properties and for guiding further lead optimization efforts.

Compound IDAnalogR GroupMetabolic Stability (t½, min)Intrinsic Clearance (µL/min/mg protein)Cell Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)CYP3A4 Inhibition (IC₅₀, µM)
CBO-A This compoundH4531.08.585> 50
CBO-B 5-Cyclobutyl-N-methyl-1,3-oxazol-2-amineCH₃6222.59.28842
CBO-C 5-Cyclobutyl-N-ethyl-1,3-oxazol-2-amineCH₂CH₃7518.69.89135
CBO-D N-(5-Cyclobutyloxazol-2-yl)acetamideCOCH₃3046.57.178> 50

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays performed to characterize the this compound analogs.

Metabolic Stability Assay

The metabolic stability of the compounds was assessed using human liver microsomes to determine their susceptibility to metabolism by cytochrome P450 enzymes.[1][2][3][4]

  • Test System: Pooled human liver microsomes.

  • Incubation: Test compounds (1 µM) are incubated with human liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[1][5]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.[1][5]

  • Time Points: Aliquots are collected at multiple time points (e.g., 0, 5, 15, 30, and 45 minutes).[1][4]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[1][5]

  • Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][6]

  • Data Calculation: The half-life (t½) and intrinsic clearance are calculated from the rate of disappearance of the parent compound over time.[1]

Cell Permeability Assay (Caco-2)

A Caco-2 permeability assay is utilized to predict the intestinal absorption of the drug candidates.[7][8]

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports and cultured for 21-28 days to form a confluent and differentiated monolayer that mimics the intestinal epithelium.[7]

  • Assay Procedure:

    • The test compound (typically at a concentration of 5 µM) is added to the apical (donor) side of the cell monolayer.[7]

    • The transport buffer is a Hanks' Balanced Salt Solution (HBSSg) at pH 7.4.[7]

    • Samples are collected from the basolateral (receiver) side at specific time points (e.g., 120 minutes).[7]

    • To assess active efflux, the experiment can also be performed in the reverse direction (basolateral to apical).

  • Analysis: The concentration of the compound in the collected samples is quantified using LC-MS/MS.[7]

  • Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.

Plasma Protein Binding Assay

The extent of binding to plasma proteins is determined using the rapid equilibrium dialysis (RED) method.[6][9][10]

  • Assay Setup: A RED device is used, which consists of two chambers separated by a semi-permeable membrane.[6][10]

  • Procedure:

    • The test compound is added to human plasma and placed in one chamber of the RED device.[9][11]

    • Phosphate-buffered saline (PBS) is added to the other chamber.[6][9]

    • The device is incubated at 37°C with shaking for approximately 4 hours to allow the unbound compound to reach equilibrium across the membrane.[6][9][11]

  • Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the compound in each sample is determined by LC-MS/MS analysis.[6][9]

  • Data Calculation: The percentage of unbound and bound compound is calculated by comparing the concentrations in the buffer and plasma chambers.[6]

Cytochrome P450 Inhibition Assay

This assay evaluates the potential of the compounds to inhibit the activity of major CYP450 enzymes, which is a key indicator for potential drug-drug interactions.[12][13][14][15]

  • Test System: Human liver microsomes or recombinant human CYP enzymes.[13]

  • Procedure:

    • The test compound at various concentrations is incubated with human liver microsomes and a specific CYP isoform substrate.[12]

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation period, the reaction is terminated.

  • Analysis: The formation of the metabolite of the specific substrate is measured by LC-MS/MS.[12]

  • Data Calculation: The IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[12][14]

Visualizations

The following diagrams illustrate the experimental workflow for in vitro ADME screening and the key ADME parameters that are evaluated.

ADME_Workflow cluster_prep Compound Preparation cluster_assays In Vitro ADME Assays cluster_analysis Analysis & Data Interpretation A Test Compound Stock Solution (DMSO) B Metabolic Stability (Liver Microsomes) A->B C Cell Permeability (Caco-2 Monolayer) A->C D Plasma Protein Binding (Rapid Equilibrium Dialysis) A->D E CYP450 Inhibition (Fluorometric or LC-MS) A->E F LC-MS/MS Analysis B->F C->F D->F E->F G Data Calculation (t½, Papp, %Bound, IC₅₀) F->G H ADME Profile Assessment G->H

Caption: Experimental workflow for in vitro ADME screening of drug candidates.

ADME_Properties cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Permeability Cell Permeability (Papp) PPB Plasma Protein Binding (% Bound) MetabolicStability Metabolic Stability (t½, CLint) Excretion Predicted Clearance MetabolicStability->Excretion CYP_Inhibition CYP450 Inhibition (IC₅₀) CYP_Inhibition->Excretion Compound This compound Analogs Compound->Permeability Compound->PPB Compound->MetabolicStability Compound->CYP_Inhibition

Caption: Key ADME properties evaluated for the comparative study.

References

Safety Operating Guide

Proper Disposal of 5-Cyclobutyl-1,3-oxazol-2-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 5-Cyclobutyl-1,3-oxazol-2-amine with appropriate personal protective equipment (PPE). Based on the safety data for structurally related compounds such as 4-Methyl-1,3-oxazol-2-amine, this includes:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors is recommended, especially in poorly ventilated areas.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Quantitative Data Summary

For clarity and easy comparison, the following table summarizes key safety and hazard information extrapolated from a similar compound, 4-Methyl-1,3-oxazol-2-amine.

Hazard CategoryClassificationPrecautionary Measures
Acute Oral ToxicityCategory 4Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.
Acute Dermal ToxicityCategory 4Avoid skin contact. Wear protective gloves and clothing.
Skin Corrosion/IrritationCategory 2Wash with plenty of soap and water if contact occurs.
Serious Eye Damage/IrritationCategory 2Wear eye protection. Rinse cautiously with water for several minutes if contact occurs.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.

1. Waste Identification and Segregation:

  • Labeling: Clearly label a dedicated, clean, and chemically compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

  • Segregation: This compound should be segregated as a non-halogenated organic waste. It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Store the waste container away from these materials to prevent hazardous reactions.

2. Waste Collection and Storage:

  • Container: Use a leak-proof container with a secure, screw-on cap. The container must be in good condition, free of cracks or residue on the outer surface.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tray or bucket, to contain any potential leaks or spills.

  • Storage Location: Store the waste in a designated, well-ventilated, and secure area away from heat, sparks, and open flames.

3. Disposal of Contaminated Materials:

  • Solid Waste: Any materials contaminated with this compound, such as gloves, absorbent pads, or weighing papers, must be collected and disposed of as hazardous solid waste in a clearly labeled, sealed bag or container.

  • Empty Containers: To be considered non-hazardous, the original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air-drying in a fume hood, the container can be disposed of in the regular trash after defacing the label.

4. Arranging for Final Disposal:

  • Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.

  • Documentation: Complete any required hazardous waste manifests or forms provided by your EHS office.

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_storage Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify and Segregate Waste A->B C Use Labeled, Compatible Container B->C D Collect Chemical Waste C->D E Collect Contaminated Materials C->E F Securely Cap Container D->F E->F G Place in Secondary Containment F->G H Store in Designated Area G->H I Contact EHS for Pickup H->I J Complete Waste Manifest I->J

Figure 1. Disposal Workflow for this compound

This structured approach ensures that all safety and regulatory aspects of the disposal process are addressed, minimizing risks to personnel and the environment. By adhering to these procedures, laboratories can maintain a high standard of safety and compliance in their chemical handling practices.

References

Personal protective equipment for handling 5-Cyclobutyl-1,3-oxazol-2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for handling 5-Cyclobutyl-1,3-oxazol-2-amine in a laboratory setting. The following procedures are based on the known hazards of similar oxazole and oxadiazole derivatives and are intended to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Summary and Personal Protective Equipment (PPE)

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the recommended personal protective equipment and handling procedures are derived from data on structurally similar compounds. These related compounds are known to be irritants and harmful if swallowed, with the potential to cause skin, eye, and respiratory irritation. One analogous compound is classified with high acute oral toxicity. Therefore, a cautious approach is essential.

Hazard Classification (Based on Analogous Compounds)Recommended Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Potential) Engineering Controls (Fume Hood), Lab Coat, Chemical-Resistant Gloves (Nitrile), Safety Goggles, Face Shield (if splash risk exists)
Skin Corrosion/Irritation Chemical-Resistant Gloves (Nitrile), Lab Coat
Serious Eye Damage/Eye Irritation Safety Goggles or Face Shield
Specific Target Organ Toxicity (Single Exposure) - Respiratory System Engineering Controls (Fume Hood), Respiratory Protection (if ventilation is inadequate)

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps and decision points for safely handling this compound.

Workflow for Handling this compound A Review Safety Information (Analogous Compound SDS) B Assess Risks for Planned Procedure A->B C Select Appropriate PPE B->C D Prepare Engineering Controls (e.g., Fume Hood) C->D E Weighing and Handling of Solid Compound D->E F Dissolving in Solvent E->F If applicable G Perform Experiment in Fume Hood E->G Direct use of solid F->G H Decontaminate Work Area and Glassware G->H I Properly Dispose of Waste H->I J Remove and Dispose of PPE I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling of this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.[1]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] If there is a risk of splashing, a face shield should also be worn.

  • Skin Protection:

    • Wear a flame-retardant lab coat with long sleeves.

    • Use chemical-resistant gloves, such as nitrile gloves. Given the potential for skin irritation, it is advisable to double-glove.[2][3] The outer glove should be removed and disposed of immediately after handling the compound.

    • Ensure gloves are compatible with the solvents being used.

  • Respiratory Protection: If working outside of a fume hood is unavoidable or if aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[2]

3. Handling:

  • Before use, allow the container to reach room temperature to prevent moisture condensation.

  • Carefully open the container in the fume hood.

  • When weighing the solid, use a spatula and weigh it onto a weighing paper or directly into a container within the fume hood to avoid generating dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[2]

4. First Aid Measures:

  • If Swallowed: Rinse mouth and seek immediate medical attention.[2]

  • If on Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[2]

  • If Inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if you feel unwell.[2]

Disposal Plan

1. Waste Collection:

  • All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, paper towels) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste. Do not pour down the drain.[1]

2. Disposal Procedure:

  • Dispose of all waste materials in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste. All waste should be disposed of at an approved waste disposal plant.[2]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Cyclobutyl-1,3-oxazol-2-amine
Reactant of Route 2
5-Cyclobutyl-1,3-oxazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.